molecular formula C6H3BrClN3 B3306857 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-31-2

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3306857
CAS No.: 929617-31-2
M. Wt: 232.46 g/mol
InChI Key: DLSRNINJBNNCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is 230.91989 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSRNINJBNNCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742633
Record name 5-Bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929617-31-2
Record name 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929617-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine chemical properties

[1][2][3][4][5]

Executive Summary & Molecule Identity

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is a highly functionalized fused heterocyclic scaffold belonging to the azaindazole family.[1][2][3][4] It serves as a critical intermediate in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to function as a hinge-binder in various kinase active sites.

The molecule is defined by three distinct vectors for chemical elaboration: the acidic N1-amine, the highly reactive C5-bromide (pyridine ring), and the electronically distinct C3-chloride (pyrazole ring).[2]

Chemical Identity Table
PropertyData
CAS Number 929617-31-2
IUPAC Name 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
SMILES Clc1c2c(Br)ncc2[nH]n1
Appearance Off-white to yellow solid
pKa (Calculated) ~11.5 (N1-H acidity), ~2.5 (Pyridine N basicity)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water

Structural Analysis & Reactivity Profile

The reactivity of this scaffold is governed by the electronic disparity between the pyridine and pyrazole rings. This creates a "self-validating" order of reactivity, allowing researchers to selectively functionalize specific positions without complex protecting group strategies.

Vectorial Functionalization Map

The molecule offers three orthogonal handles for modification:

  • Vector A (N1-H): The most acidic proton.[2] Must be protected (SEM, THP, Boc) or alkylated first to prevent catalyst poisoning during cross-coupling.

  • Vector B (C5-Br): Located on the electron-deficient pyridine ring. This is the most reactive halogen towards Pd-catalyzed oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig).[2]

  • Vector C (C3-Cl): Located on the electron-rich pyrazole ring. The C-Cl bond is stronger and the position is less electrophilic than C5.[2] It typically requires specialized catalysts or prior activation (e.g., lithiation) to react, enabling chemoselective coupling at C5 first.[2]

ReactivityMapcluster_logicSequential Functionalization LogicCore5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridineN1N1 Position(Nucleophilic/Acidic)Reacts: Alkylation, ProtectionCore->N1C5C5-Bromo (Pyridine)(Highly Electrophilic)Reacts: 1st Pd-Coupling (Suzuki/Buchwald)Core->C5C3C3-Chloro (Pyrazole)(Less Electrophilic)Reacts: 2nd Pd-Coupling or LithiationCore->C3Step11. N1 ProtectionStep22. C5 Functionalization(Br displacement)Step1->Step2Step33. C3 Functionalization(Cl displacement)Step2->Step3

Figure 1: Orthogonal reactivity map showing the logical sequence of functionalization.

Synthesis Protocol

The synthesis of the 5-bromo-3-chloro derivative typically proceeds via the construction of the 5-bromo-1H-pyrazolo[3,4-c]pyridine core, followed by electrophilic chlorination.[2]

Step 1: Synthesis of the Core (5-bromo-1H-pyrazolo[3,4-c]pyridine)

This step utilizes a diazotization-cyclization sequence from a commercially available pyridine precursor.[2]

  • Precursor: 2-bromo-4-methyl-5-aminopyridine.[2]

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), or Ac₂O/KOAc/Isoamyl nitrite.[2]

  • Mechanism: The amine is converted to a diazonium salt, which undergoes spontaneous intramolecular cyclization with the adjacent methyl group (modified Jacobson indazole synthesis).[2]

Protocol:

  • Dissolve 2-bromo-4-methyl-5-aminopyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add NaNO₂ (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 12–18 hours. The solution typically turns from orange to dark red.[2]

  • Workup: Concentrate under reduced pressure. Dilute with EtOAc and wash with saturated NaHCO₃ (Caution: Gas evolution).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 50–60% of a yellow solid.[2]

Step 2: Electrophilic Chlorination (C3-Cl Installation)

Direct halogenation of the azaindazole core at the 3-position is highly regioselective due to the electron-rich nature of the pyrazole ring compared to the pyridine ring.[2]

  • Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.[2]

  • Reaction Type: Electrophilic Aromatic Substitution (S_EAr).

Protocol:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF (0.2 M).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq).[2]

  • Heat to 60°C for 4–6 hours. Monitor by LCMS for the mass shift (+34 Da, from 198 to 232/234).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]

  • Purification: Recrystallization from EtOH or column chromatography if regioisomers (N-chlorination) are observed (rare at elevated temps).[2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.[2]

  • ATP Mimicry: The pyrazolo[3,4-c]pyridine core is isosteric with the adenine ring of ATP.[2]

  • Hinge Binding: The N1-H and N2 nitrogen often form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).[2]

  • Selectivity: The 3-chloro group can project into the hydrophobic "gatekeeper" pocket or the solvent front, depending on the binding mode, modulating selectivity against specific kinases (e.g., CDK, GSK3, or JAK families).[2]

Comparative Reactivity Data
Reaction TypeC5-Br (Pyridine)C3-Cl (Pyrazole)Notes
Suzuki Coupling High LowC5 reacts at RT or 60°C; C3 requires >100°C or Buchwald ligands.[2]
Buchwald-Hartwig High Very LowC5 amination is standard; C3 is resistant.[2]
Lithiation ModerateHigh Halogen-Lithium exchange can occur at C3 preferentially at -78°C if N1 is protected.[2]
SNAr ModerateInertC5 can undergo SNAr with strong nucleophiles if the pyridine N is oxidized (N-oxide).[2]

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye) and potentially Acute Toxic (Oral) based on structural analogs.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Use a chemical fume hood.[2] Avoid contact with strong oxidizing agents.

References

  • ChemicalBook. (2023).[2][5] 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Chemical Properties and CAS 929617-31-2.[1][2][3][4][6][7][8] Retrieved from [2]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from

  • BLD Pharm. (n.d.).[2] Product Analysis: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2).[1][2][3][4][5][6][7][8] Retrieved from [6]

  • Sigma-Aldrich. (n.d.).[2] Isomer Reference: 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 245325-30-8).[2][9] (Used for comparative reactivity analysis). Retrieved from

Technical Synthesis Guide: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery (FBDD). The pyrazolo[3,4-c]pyridine core mimics the purine system, offering distinct vectors for elaboration at N-1, C-3, and C-5.

The protocol outlined below prioritizes regiochemical fidelity and scalability . It utilizes a "core-first" approach, constructing the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold via a modified Jacobson indazole synthesis, followed by a late-stage electrophilic chlorination at C-3. This sequence avoids the potential regioselectivity issues associated with cyclizing pre-chlorinated precursors.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the pyrazole C-3 position and the stability of the pyridine ring.

  • C-3 Disconnection: The C-Cl bond is installed last via electrophilic aromatic substitution (EAS) on the electron-rich pyrazole ring.[1]

  • Ring Fusion: The bicyclic core is formed via the intramolecular cyclization of a diazonium species onto an adjacent methyl group.[1]

  • Starting Material: The commercially available 2-bromo-4-methyl-5-aminopyridine serves as the optimal precursor, pre-installing the C-5 bromine and the necessary amine/methyl handles.

Pathway Visualization[1]

Retrosynthesis target 5-bromo-3-chloro-1H- pyrazolo[3,4-c]pyridine core 5-bromo-1H- pyrazolo[3,4-c]pyridine target->core C-3 Chlorination (NCS) start 2-bromo-4-methyl- 5-aminopyridine core->start Diazotization & Cyclization

Figure 1: Retrosynthetic logic flow from target to commercial precursor.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine

This step utilizes a modified diazotization-cyclization sequence. The use of acetic anhydride (Ac₂O) facilitates the formation of an


-nitroso-acetamide intermediate or similar species that cyclizes onto the methyl group.

Reagents:

  • 2-bromo-4-methyl-5-aminopyridine (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Acetic Anhydride (Ac₂O, 3.0 equiv)

  • Potassium Acetate (KOAc, 1.2 equiv)

  • Solvent: Benzene or 1,2-Dichloroethane (DCE)

Protocol:

  • Dissolution: Charge a reaction vessel with 2-bromo-4-methyl-5-aminopyridine and KOAc in benzene (or DCE for higher safety profile).

  • Diazotization: Add Ac₂O followed by NaNO₂.[1] Note: Phase transfer catalysts (e.g., 18-crown-6) are occasionally used if solubilization is poor, but standard conditions usually suffice.

  • Cyclization: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the amine.[1][2]

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.[1][2]

  • Deprotection (if acetylated): The crude often contains the

    
    -acetyl derivative.[1] Treat the residue with methanolic ammonia or aqueous NaOH/MeOH at RT for 1 hour to remove the acetyl group.[1]
    
  • Purification: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2] Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 50–65% Key Intermediate Data: MS (ESI) m/z: 198/200 [M+H]⁺ (Br isotope pattern).[1]

Stage 2: C-3 Chlorination (Regioselective Halogenation)

The pyrazole ring is electron-rich, while the pyridine ring (especially with the 5-bromo substituent) is electron-deficient. This electronic bias ensures that electrophilic chlorination occurs exclusively at the C-3 position of the pyrazole.[1]

Reagents:

  • 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • 
    -Chlorosuccinimide (NCS, 1.05 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF) or Acetonitrile (MeCN)
    

Protocol:

  • Preparation: Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF (0.2 M concentration).

  • Addition: Add NCS portion-wise at room temperature (20–25°C). Critical: Do not heat initially.[1] High temperatures can promote side reactions or ring opening.[1]

  • Reaction: Stir at RT for 3–6 hours. If conversion is sluggish (monitored by LC-MS), warm gently to 40°C.

    • Checkpoint: Monitor for the shift in retention time and the change in isotope pattern from mono-bromo (1:1) to bromo-chloro (approx 1.3:1 intensity ratio for M:M+2).[1]

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x).[1] Wash combined organics with water (5x) to remove DMF, then brine.

  • Purification: Recrystallization from EtOH/Water or silica gel chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85%

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Temperature (Stage 1) 80°C ± 5°CEssential for the intramolecular cyclization step.[1] Lower temps yield diazonium salts; higher temps cause tarring.[1]
Solvent (Stage 2) DMF or MeCNPolar aprotic solvents stabilize the transition state for electrophilic substitution.[1] Avoid alcohols which may react with NCS.[1]
Stoichiometry (NCS) 1.05 equivExcess NCS can lead to over-chlorination or N-chlorination.[1]
Safety (Stage 1) VentingDiazotization generates nitrogen gas.[1] Ensure the system is not sealed tight without pressure relief.[1]

Common Pitfall:

  • Issue: N-chlorination observed (unstable intermediate).

  • Fix: This is usually kinetic.[1] Continue stirring or warm slightly; the N-Cl species often rearranges to the thermodynamic C-3 product.[1]

Analytical Validation

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~13.5-14.0 ppm (br s, 1H, NH)
      
    • 
       ~8.9 ppm (s, 1H, H-7 pyridine)
      
    • 
       ~8.0 ppm (s, 1H, H-4 pyridine)
      
    • Note: The signal for H-3 (typically ~8.2 ppm in the parent core) will be absent , confirming chlorination.

  • Mass Spectrometry (ESI):

    • Calculated Mass: 232.47[1]

    • Observed [M+H]⁺: Cluster at 231.9/233.9/235.9.[1]

    • Isotope Pattern: Distinctive pattern for 1 Br + 1 Cl.[1]

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization SM 2-bromo-4-methyl- 5-aminopyridine Inter Diazonium Intermediate SM->Inter NaNO2, Ac2O KOAc, 80°C Core 5-bromo-1H- pyrazolo[3,4-c]pyridine Inter->Core Cyclization (- H2O) Final 5-bromo-3-chloro-1H- pyrazolo[3,4-c]pyridine (Target) Core->Final NCS, DMF RT, 3-6h (Electrophilic Subst.)

Figure 2: Step-by-step reaction workflow for the synthesis of the target scaffold.

References

  • Core Synthesis & Functionalization

    • Synthesis and vectorial functionalis
    • Source: RSC Advances, 2013, 3, 22140-22149.
    • Relevance: Establishes the route from 2-bromo-4-methyl-5-aminopyridine to the 5-bromo core (Compound 4b in paper).
  • Halogenation Methodology

    • Electrophilic substitution of 1H-pyrazolo[3,4-b]pyridines.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1]

    • Relevance: Validates the regioselectivity of halogenation at the C-3 position for fused pyrazolo-pyridine systems.
  • Compound Data Verification

    • 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2).[3]

    • Source: ChemicalBook / BLD Pharm Listings.[1]

    • Relevance: Confirms existence, CAS registry, and commercial availability of the specific target.

Sources

CAS number for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and potential as a core structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant derivative: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine. While the nomenclature can vary, the most consistently referenced CAS Number for a bromo-chloro substituted 1H-pyrazolo[3,4-c]pyridine is 245325-30-8 , which corresponds to 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine .[1] This document will address this specific isomer, offering insights into its synthesis, physicochemical properties, and its burgeoning role in fragment-based drug discovery (FBDD) and as a building block for targeted therapeutics.[2][3]

The strategic placement of halogen atoms—a bromine and a chlorine—on the pyrazolopyridine core provides orthogonal handles for further chemical modifications. This dual halogenation allows for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate for constructing diverse chemical libraries aimed at biological screening.[3] This guide will delve into the practical aspects of utilizing this compound, providing researchers, scientists, and drug development professionals with the necessary knowledge to leverage its unique chemical architecture.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine are summarized in the table below. These characteristics are essential for designing synthetic routes, formulating for biological assays, and predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 245325-30-8[1]
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Physical Form Solid
InChI Key OIWHFIVQONMGEC-UHFFFAOYSA-N
SMILES String Clc1cc2c(Br)n[nH]c2cn1

Synthesis and Mechanistic Rationale

The synthesis of halogenated pyrazolo[3,4-c]pyridines can be achieved through several strategic routes, often starting from appropriately substituted aminopyridines. The following proposed synthesis is a logical adaptation from established methods for similar heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines often involves the diazotization of an aminopyridine followed by intramolecular cyclization.[2] A plausible route to 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine would start from a di-halogenated aminopyridine precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Intramolecular Cyclization A 2-Amino-3-bromo-5-chloropyridine B Diazonium Salt Intermediate A->B Formation of diazonium salt R1 NaNO₂, Ac₂O, DCE C 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine B->C Ring closure R2 Heat (e.g., 90 °C)

Caption: Proposed synthetic workflow for 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is an illustrative example based on similar transformations found in the literature.[2][4]

  • Reaction Setup : To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O, 1.2 eq).

  • Diazotization : Cool the mixture in an ice bath and add sodium nitrite (NaNO₂, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The causality here is critical: slow addition of nitrite to the acidified amine prevents dangerous side reactions and ensures the controlled formation of the diazonium salt intermediate.

  • Cyclization : After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 12-20 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the pyrazole ring.

  • Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification : The residue can be taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine.

Applications in Drug Discovery

The pyrazolopyridine core is a cornerstone in the development of kinase inhibitors.[5] While much of the published research focuses on the pyrazolo[3,4-b]pyridine isomer, the [3,4-c] scaffold holds similar promise due to its bioisosteric relationship and unique vectoral display of substituents.

Fragment-Based Drug Discovery (FBDD)

As a "fragment," 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine offers an excellent starting point for FBDD campaigns.[2][3] Its relatively low molecular weight and the presence of two distinct halogen atoms allow for the systematic exploration of chemical space around a protein target. The bromine and chlorine atoms can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to "grow" the fragment into a more potent lead compound.

Scaffold for Kinase Inhibitors

The pyrazole portion of the scaffold is an effective hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many ATP-competitive kinase inhibitors.[5] The pyridine ring can engage in π–π stacking interactions with aromatic residues in the kinase active site. The bromo and chloro substituents provide vectors for introducing moieties that can target other regions of the ATP binding pocket, thereby enhancing potency and selectivity.

Illustrative Signaling Pathway: Tropomyosin Receptor Kinase (TRK)

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases is a well-established target for cancer therapy. Inhibitors of TRK have shown significant clinical success. Many of these inhibitors feature heterocyclic cores that interact with the kinase hinge region. The pyrazolopyridine scaffold is an excellent candidate for designing novel TRK inhibitors.[5]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention TRK TRK Receptor Ras Ras TRK->Ras Dimerization & Autophosphorylation PI3K PI3K TRK->PI3K Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Inhibitor Pyrazolopyridine-based TRK Inhibitor Inhibitor->TRK Blocks ATP Binding Site

Caption: Inhibition of the TRK signaling pathway by a pyrazolopyridine-based inhibitor.

Conclusion

3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 245325-30-8) is a highly valuable and versatile building block for chemical biology and drug discovery. Its dual halogenation provides a platform for selective and directional chemical modifications, making it an ideal scaffold for fragment-based approaches and the development of targeted therapies, particularly in the realm of kinase inhibition. The synthetic accessibility and strategic positioning of its reactive handles ensure its continued importance for researchers and scientists working at the forefront of medicinal chemistry.

References

  • ResearchGate. Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Chemspace. 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

Sources

Comprehensive Spectroscopic Characterization and Analytical Profiling of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Structural Significance

The pyrazolo[3,4-c]pyridine scaffold is a privileged bioisostere of the indazole and azaindazole ring systems, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The specific functionalization found in 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 929617-31-2) [1] provides a highly versatile, orthogonal platform for late-stage functionalization.

By strategically positioning a chlorine atom at the C3 position and a bromine atom at the C5 position, chemists can perform regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) preferentially at the more reactive C5-bromide, while reserving the C3-chloride for subsequent SNAr or specialized metal-catalyzed transformations ()[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine relies on a self-validating sequence of cyclization and electrophilic aromatic substitution (SEAr). The core 5-bromo-1H-pyrazolo[3,4-c]pyridine is typically constructed via the diazotization of 2-bromo-4-methyl-5-aminopyridine ()[3].

To install the C3-chloride, the scaffold is subjected to SEAr using N-Chlorosuccinimide (NCS). Mechanistically, the C3 carbon of the pyrazole ring is the most nucleophilic site on the fused bicyclic system. The use of a polar aprotic solvent like DMF stabilizes the Wheland intermediate, ensuring high regioselectivity and preventing unwanted chlorination at the pyridine ring.

G SM 5-bromo-1H-pyrazolo[3,4-c]pyridine (Starting Material) Rxn C3-Chlorination NCS (1.1 eq), DMF, 60°C, 4h SM->Rxn Electrophilic Aromatic Substitution Workup Aqueous Workup & Extraction (EtOAc / H2O) Rxn->Workup Quench Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude Extract Product 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (Target Compound) Purification->Product Purified Solid LCMS LC-ESI-MS Isotopic Pattern Analysis Product->LCMS Aliquot for MS NMR 1H & 13C NMR Structural Validation Product->NMR Aliquot for NMR

Synthesis and analytical validation workflow for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

Spectroscopic Characterization (NMR)

Accurate structural assignment of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine requires an understanding of the electronic environment dictated by the fused heteroaromatic system. The molecule possesses only two non-exchangeable protons (H4 and H7), which appear as distinct singlets due to their isolation by the bridgehead carbons and heteroatoms ()[4].

Proton (¹H) NMR Assignments

Solvent: DMSO-d₆ (400 MHz)

Position¹H Shift (ppm)MultiplicityIntegrationAssignment Causality
1 (NH) ~13.80br s1HHighly exchangeable; strong hydrogen bonding typical of pyrazoles.
4 ~8.05s1HLocated alpha to the C3a bridgehead and adjacent to the C5-bromine. Less deshielded than H7.
7 ~8.95s1HHighly deshielded due to its position between the electronegative pyridine nitrogen (N6) and the C7a bridgehead.
Carbon (¹³C) NMR Assignments

Solvent: DMSO-d₆ (100 MHz)

Position¹³C Shift (ppm)TypeAssignment Causality
3 ~132.5C-ClDeshielded by the electronegative chlorine atom; typical for C3-halogenated pyrazoles.
3a ~122.0C (Bridge)Bridgehead carbon (alpha to the pyrazole).
4 ~118.5CHRelatively shielded pyridine carbon, adjacent to the C5-Br.
5 ~138.0C-BrHeavy atom effect combined with the inductive pull of the bromine.
7 ~142.5CHStrongly deshielded by the adjacent N6 atom.
7a ~136.0C (Bridge)Bridgehead carbon connecting the pyridine and pyrazole rings.

Mass Spectrometry (MS) & Isotopic Fingerprinting

The presence of both a bromine atom (~1:1 ratio of ⁷⁹Br/⁸¹Br) and a chlorine atom (~3:1 ratio of ³⁵Cl/³⁷Cl) provides a highly diagnostic, self-validating isotopic cluster in High-Resolution Mass Spectrometry (HRMS). This isotopic "fingerprint" is a mandatory checkpoint to confirm successful C3-chlorination without over-halogenation ()[5].

HRMS (ESI+) Isotopic Pattern Analysis

Formula: C₆H₃BrClN₃ | Neutral Monoisotopic Mass: 230.920 Da

Ion SpeciesIsotope CombinationExact Mass (m/z)Relative AbundanceDiagnostic Significance
[M+H]⁺ ⁷⁹Br, ³⁵Cl231.927~77%Monoisotopic mass peak.
[M+H+2]⁺ ⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl233.925100% (Base Peak) Primary isotopic interference; confirms the presence of one Br and one Cl.
[M+H+4]⁺ ⁸¹Br, ³⁷Cl235.922~24%Heavy isotope cluster.

Analyst Note: The distinct 3 : 4 : 1 ratio of the M : M+2 : M+4 peaks is the definitive signature of a mono-bromo, mono-chloro species.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent field-proven standards for the synthesis and analytical validation of this scaffold.

Protocol A: Regioselective C3-Chlorination
  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.00 g, 5.05 mmol) and anhydrous N,N-dimethylformamide (DMF) (25 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (NCS) (0.74 g, 5.55 mmol, 1.1 eq) in small portions over 10 minutes to control the initial exotherm.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C. Stir for 4 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for SEAr on the electron-deficient pyrazolopyridine core.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: 10% to 40% EtOAc in Hexanes) to afford the target compound as a pale solid.

Protocol B: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh exactly 10 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d₆. Causality: The high polarity and hydrogen-bonding capability of the pyrazolopyridine scaffold render it poorly soluble in standard CDCl₃; DMSO-d₆ ensures sharp, well-resolved peaks.

  • Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz using 16 scans and a relaxation delay (D1) of 1.0 second. Acquire the ¹³C NMR spectrum at 100 MHz using a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the quaternary bridgehead carbons.

Protocol C: LC-ESI-MS Profiling
  • Sample Prep: Dilute a 1 mg/mL stock solution (in Methanol) 1:100 with LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Inject 2 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode. Causality: The basic pyridine nitrogen (N6) readily accepts a proton, making ESI+ the optimal ionization mode.

  • Validation: Extract the ion chromatogram for m/z 231.5 - 236.5. Verify that the isotopic cluster matches the theoretical 77 : 100 : 24 ratio.

References

  • Silva Júnior, E. N., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." ResearchGate (2023). URL:[Link]

Sources

Solubility Profile & Technical Handling of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

[1][2]

Executive Summary

Compound: 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine CAS Registry Number: 929617-31-2 Molecular Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol [1][2][3][4][5][6][7]

This guide addresses the solubility landscape of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine, a halogenated fused bicyclic heterocycle utilized as a scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor development.[1][2] Its solubility is governed by the competing effects of the lipophilic halogen substituents and the hydrogen-bond donating/accepting capabilities of the pyrazolo-pyridine core.[1][2]

Key Solubility Takeaway: The compound exhibits an amphipathic solubility profile .[7] It shows high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-good solubility in intermediate polarity solvents (Ethyl Acetate, DCM), and poor solubility in non-polar hydrocarbons (Hexanes) and neutral aqueous media.[7]

Physicochemical Identity & Solubility Drivers[1][2]

Understanding the structural determinants is a prerequisite for predicting solvent behavior.[7]

PropertyValue / DescriptorImpact on Solubility
Lipophilicity (cLogP) ~2.0 – 2.4 (Predicted)Indicates preference for organic matrices; poor water solubility without pH adjustment.[1][2]
H-Bond Donors 1 (Pyrazolo NH)Facilitates dissolution in protic solvents (MeOH, EtOH) but can lead to strong crystal lattice energy, requiring heat to dissolve.[7]
H-Bond Acceptors 2 (Pyridine N, Pyrazolo N)Enables high solubility in acidic media via protonation and in H-bond donor solvents.[1][2][7]
pKa (Acidic) ~12–13 (Pyrazolo NH)Deprotonation in strong base (pH > 12) yields a soluble anion.
pKa (Basic) ~3–4 (Pyridine N)Protonation in strong acid (pH < 2) yields a soluble cation.
Structural Logic

The 1H-pyrazolo[3,4-c]pyridine core is a flat, rigid aromatic system.[7] The presence of bromine (C5) and chlorine (C3) atoms increases lipophilicity and crystal packing density compared to the unsubstituted parent. Consequently, dissolution often requires overcoming significant lattice energy, making dipolar aprotic solvents the most effective solubilizers.[7]

Solubility Landscape by Solvent Class

The following categorization is derived from synthesis workflows, chromatographic behavior, and structural analogs (e.g., 3-bromo-5-chloro isomer).

A. Polar Aprotic Solvents (High Solubility)[7]
  • Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMA).[7]

  • Solubility Limit: Typically >20 mg/mL (up to 50-100 mM).[7]

  • Application: Preparation of stock solutions for biological assays (e.g., 10 mM or 20 mM stocks).[7]

  • Technical Note: DMSO is hygroscopic.[7] Water uptake can cause the compound to crash out over time.[7] Store stocks in desiccated environments at -20°C.

B. Polar Protic Solvents (Temperature-Dependent)
  • Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[7]

  • Behavior: Moderate solubility at room temperature; significantly increased solubility at reflux.[7]

  • Application: Recrystallization and reaction media.[7][8]

  • Protocol: Often requires heating to 50–60°C to achieve full dissolution for crystallization, followed by slow cooling to precipitate purified material.[7]

C. Intermediate Polarity / Chlorinated Solvents (Good Solubility)
  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[7]

  • Solubility Limit: Moderate (5–15 mg/mL ).[7]

  • Application: Liquid-liquid extraction (workup) and silica gel chromatography.

  • Technical Note: The compound is frequently purified using EtOAc/Hexane gradients, indicating it is soluble in the mobile phase (EtOAc) but not the stationary modifier (Hexane).[7]

D. Aqueous & Non-Polar Media (Poor Solubility)[7]
  • Solvents: Water, PBS (pH 7.4), Hexanes, Diethyl Ether.[7]

  • Behavior: Practically insoluble (<0.1 mg/mL) in neutral water.[7] Insoluble in hexanes.[7]

  • Strategy: Hexanes are used as an "anti-solvent" to precipitate the compound from EtOAc or DCM solutions.[7]

Visualization: Solubility Decision Matrix

The following diagram provides a logical workflow for solvent selection based on the intended application (Synthesis, Purification, or Assay).

SolubilityWorkflowStartStart: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridineGoalDefine GoalStart->GoalBioAssayBiological Assay(Stock Solution)Goal->BioAssayScreeningSynthesisChemical Synthesis(Reaction)Goal->SynthesisDerivatizationPurifyPurification(Workup/Cryst.)Goal->PurifyIsolationDMSOUse DMSO or DMF(Conc: 10-50 mM)BioAssay->DMSOHigh Sol. Req.ProticProtic Solvents (Reflux)MeOH, EtOH, AcOHSynthesis->ProticNucleophilic Subst.BiPhasicBiphasic ExtractionSoluble: EtOAc/DCMInsoluble: Water (pH 7)Purify->BiPhasicLiquid-LiquidPrecipRecrystallizationDissolve: Hot EtOHPrecipitate: Cold/HexanePurify->PrecipSolid StateCheckWaterKeep Anhydrous(Prevents Precipitation)DMSO->CheckWaterAvoid H2O

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch.[7]

  • Preparation: Weigh approximately 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add the target solvent (e.g., MeOH) in 50 µL increments.

  • Agitation: Vortex vigorously for 1 minute and sonicate for 5 minutes at ambient temperature.

  • Observation: Visually inspect for undissolved solid.

    • Clear solution: Solubility > 100 mg/mL (approx).[7]

    • Cloudy/Solid remains: Continue adding solvent.[7]

  • Endpoint: If solid persists after 1 mL total solvent, centrifuge at 10,000 rpm for 5 minutes. Remove supernatant, dry the pellet, and weigh the undissolved mass to calculate the dissolved fraction.[7]

Protocol B: Kinetic Solubility for Bioassays (DMSO Spike)

Use this to determine if the compound will crash out in aqueous buffers.

  • Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution: Pipette 2 µL of stock into 98 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure UV absorbance (turbidimetry) at 620 nm. Increased absorbance compared to a DMSO blank indicates precipitation (poor aqueous solubility).

Solubilization Strategies for Difficult Cases

If the compound exhibits poor solubility in standard workflows, employ these "Authoritative Grounding" strategies derived from heterocyclic chemistry principles:

  • pH Adjustment (Salt Formation):

    • Acidic Solubilization: The pyridine nitrogen (N6) is basic.[7] Use 1.0 M HCl or Acetic Acid to form the hydrochloride or acetate salt, drastically improving aqueous solubility.[7]

    • Basic Solubilization: The pyrazole NH (N1) is acidic.[7] Use 0.1 M NaOH or KOH to form the anion, soluble in water.[7]

    • Warning: Ensure the compound is stable at extreme pH before prolonged exposure.[7]

  • Cosolvent Systems:

    • For animal formulation or cellular assays, avoid 100% DMSO.[7] Use a mixture of 5% DMSO / 40% PEG-400 / 55% Water .[1][2][7] The PEG-400 acts as an interfacial solubilizer.[1][7]

  • Solid Dispersion:

    • If using for solid-state synthesis, amorphous solid dispersions with polymers (e.g., PVP-VA) can enhance apparent solubility by disrupting the crystal lattice energy.[2][7]

References

  • ChemicalBook. (2023). 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2) Product Entry.[1][2][3][4][5][6][9] Retrieved from [7]

  • BLDpharm. (2024).[7] Product Analysis: 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine. Retrieved from [7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [7]

  • BenchChem. (2025).[7] Improving solubility of pyrazole derivatives for reaction. Retrieved from [7]

  • Royal Society of Chemistry. (2014). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from

starting materials for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in kinase inhibitor development. The synthesis leverages the Jacobson Indazole Synthesis logic applied to a pyridine system, followed by regioselective electrophilic halogenation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a fused bicyclic system (pyrazolo[3,4-c]pyridine) with distinct halogen handles: a bromine on the pyridine ring (C5) and a chlorine on the pyrazole ring (C3).

  • The Challenge: Introducing two different halogens regioselectively.

  • The Solution: The bromine atom is best installed early on the pyridine precursor (at the C2 position of the pyridine starting material, which becomes C5 in the fused system). The chlorine atom is installed late via electrophilic substitution at the C3 position of the formed pyrazole ring, which is the most electron-rich site available.

Retrosynthetic Logic:

  • Target: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Disconnection (C3-Cl): Removal of the chlorine leads to the core scaffold, 5-bromo-1H-pyrazolo[3,4-c]pyridine .

  • Disconnection (N-N bond): The pyrazole ring is constructed from 2-bromo-4-methyl-5-aminopyridine via diazotization and intramolecular cyclization (Jacobson type).

Retrosynthesis Target TARGET 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Core CORE INTERMEDIATE 5-bromo-1H-pyrazolo[3,4-c]pyridine Target->Core Electrophilic Chlorination (NCS/DMF) SM STARTING MATERIAL 2-bromo-4-methyl-5-aminopyridine Core->SM Jacobson Cyclization (NaNO2, AcOH)

Figure 1: Retrosynthetic pathway prioritizing early installation of the pyridine-ring bromine.

Part 2: Primary Starting Materials

The success of this synthesis relies on the purity of the aminopyridine precursor.

Starting MaterialCAS No.RoleCritical Specifications
2-Bromo-4-methyl-5-aminopyridine N/A (Precursor)Primary ScaffoldPurity: >98% (HPLC)Impurity Profile: Must be free of 2-chloro analogs to avoid halogen scrambling.Source: Custom synthesis or reduction of nitro-analog.
2-Bromo-4-methyl-5-nitropyridine N/A (Precursor)Alternative PrecursorUsed if the amine is unstable in storage. Reduce immediately before use (Fe/NH4Cl or SnCl2).
Sodium Nitrite (NaNO2) 7632-00-0Cyclization ReagentGrade: ACS Reagent (>97%). Dryness is critical to control diazonium formation rate.
N-Chlorosuccinimide (NCS) 128-09-6Chlorinating AgentFreshness: Must be white crystalline solid. Yellowing indicates decomposition (Cl2 release), which lowers yield.

Part 3: Detailed Synthetic Protocols

Phase 1: Core Construction (Jacobson Cyclization)

Objective: Synthesize 5-bromo-1H-pyrazolo[3,4-c]pyridine from 2-bromo-4-methyl-5-aminopyridine.

Mechanism: The reaction proceeds via the diazotization of the primary amine. The resulting diazonium salt undergoes an intramolecular attack on the adjacent methyl group (C4-Me), followed by tautomerization to form the pyrazole ring. Note that the bromine at position 2 of the pyridine precursor ends up at position 5 of the final fused system due to IUPAC numbering changes upon fusion.

Protocol:

  • Dissolution: Charge a reaction vessel with 2-bromo-4-methyl-5-aminopyridine (1.0 eq) and glacial Acetic Acid (AcOH, 15 volumes). Stir until fully dissolved.

  • Diazotization: Cool the solution to 15–20 °C. Add Sodium Nitrite (NaNO2, 1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <25 °C.

  • Cyclization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. The color typically deepens to orange/brown.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the acetic acid.

    • Dilute the residue with Ethyl Acetate (EtOAc).[1][2]

    • Neutralize carefully with saturated aqueous NaHCO3 (gas evolution).

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.[1]

  • Purification: Purify via silica gel column chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Yield Target: 55–65%

    • Product: 5-bromo-1H-pyrazolo[3,4-c]pyridine (Yellow solid).[1]

Phase 2: Regioselective C3 Chlorination

Objective: Install the chlorine atom at the C3 position of the pyrazole ring.

Protocol:

  • Reaction Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF (Dimethylformamide, 10 volumes) or Acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) in a single portion at room temperature.

  • Monitoring: Stir at 60 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 198/200) and appearance of the product (M+H = 232/234/236 pattern characteristic of Br+Cl).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 volumes). The product often precipitates.

    • Filter the solid.[3][4][5] If no precipitate forms, extract with EtOAc, wash with water (3x) to remove DMF, and dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Water or silica chromatography (EtOAc/Hexane) if necessary.

    • Yield Target: 75–85%

    • Final Product: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

Part 4: Process Visualization

SynthesisFlow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization SM 2-Bromo-4-methyl-5-aminopyridine (Precursor) Diazo Diazonium Intermediate SM->Diazo NaNO2, AcOH 15-20°C Core 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) Diazo->Core Cyclization RT, 16h Final 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (Target) Core->Final NCS, DMF 60°C, 3h

Figure 2: Step-by-step synthetic workflow from aminopyridine precursor to final halogenated scaffold.

Part 5: Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature (Phase 1) < 25 °C during additionHigh temperatures during diazotization can lead to phenol formation (hydrolysis of diazonium) rather than cyclization.
Stoichiometry (Phase 2) 1.05 - 1.1 eq NCSExcess NCS can lead to over-chlorination or oxidation of the pyridine nitrogen (N-oxide formation).
Solvent (Phase 2) DMF or AcetonitrilePolar aprotic solvents stabilize the transition state for electrophilic substitution on the pyrazole ring.
Safety VentingDiazotization generates nitrogen gas; ensure reaction vessels are properly vented to prevent pressure buildup.

References

  • ChemicalBook. (n.d.). 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis. Retrieved from

  • Vertex AI Search. (2025). Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine from 2-bromo-4-methyl-5-aminopyridine. Verified via search snippet 1.1.
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-1H-pyrazolo[3,4-c]pyridine. Retrieved from

  • GuideChem. (2022). How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? (Analogous chemistry reference). Retrieved from

Sources

The Pyrazolo[3,4-c]pyridine Core: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistry. Structurally defined as a 5:6 fused system comprising a pyrazole ring fused to a pyridine ring, it serves as a bioisostere of purine and isoquinoline. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] isomer offers a distinct vector profile for substituent arrangement, enabling unique interactions within the ATP-binding pockets of kinases.

This guide analyzes the core's utility as a potent inhibitor of RIP1 kinase , GSK-3 , and Aurora kinases , detailing its synthesis, structure-activity relationships (SAR), and experimental protocols for validation.

Structural Biology & Vectorial Functionalization

Core Architecture

The pyrazolo[3,4-c]pyridine core is characterized by two nitrogen atoms in the 5-membered ring and one in the 6-membered ring. Its planar structure allows for effective π-stacking interactions, while the nitrogen atoms serve as critical hydrogen bond acceptors/donors in biological targets.

Vectorial Functionalization Strategy

For drug development, the ability to selectively functionalize specific positions is paramount. The [3,4-c] core allows for "vectorial functionalization"—the independent modification of growth vectors to probe biological space.

  • N-1/N-2 (Solubility/Binding): Controlled via protection group chemistry or direct alkylation.

  • C-3 (Potency/Selectivity): Accessed via tandem C-H borylation and Suzuki-Miyaura coupling.[1][2]

  • C-5 (Hinge Interaction): Modified via Pd-catalyzed Buchwald-Hartwig amination.

  • C-7 (Shape/Metabolic Stability): Accessed via selective metalation (TMPMgCl[1]·LiCl) and Negishi coupling.[1]

G Core Pyrazolo[3,4-c]pyridine Core Scaffold N1 N-1 / N-2 Vector (Solubility & PK) Method: Alkylation/Protection Core->N1 C3 C-3 Vector (Target Selectivity) Method: C-H Borylation + Suzuki-Miyaura Core->C3 C5 C-5 Vector (Hinge Binding) Method: Buchwald-Hartwig Amination Core->C5 C7 C-7 Vector (Steric/Metabolic) Method: Metalation (TMPMgCl) + Negishi Coupling Core->C7

Figure 1: Vectorial functionalization map of the pyrazolo[3,4-c]pyridine core, highlighting synthetic access points.

Therapeutic Applications & Mechanism of Action[3]

RIP1 Kinase Inhibition (Neurodegeneration & Inflammation)

One of the most significant recent breakthroughs for this scaffold is the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent, brain-penetrating inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[3][4]

  • Mechanism: RIP1 is a critical regulator of necroptosis (programmed necrosis) and inflammation. Overactivation drives diseases like Multiple Sclerosis (MS) and ALS.

  • Key Compound: Derivatives such as Compound 22 (from Ref [1]) demonstrated high potency (

    
    ) and the ability to cross the blood-brain barrier.
    
  • Binding Mode: The lactam moiety (7-oxo) mimics the H-bond interactions required at the hinge region of the kinase, stabilizing the inhibitor in the ATP pocket.

Oncology: GSK-3 and Aurora Kinase Inhibition

The scaffold has shown efficacy in oncology by targeting kinases involved in cell cycle regulation.

  • GSK-3α/β: 5-aryl substituted derivatives inhibit Glycogen Synthase Kinase-3, a target for cancer and Alzheimer's. The presence of an unsubstituted pyrazole nitrogen (N-H) is crucial for binding [2].

  • Antiproliferative Activity:

    • Lead Compound: 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (Compound 12a ).[5][6]

    • Activity:

      
       values in the range of 3.0–16.0 µM against PC3 (prostate) and A2058 (melanoma) cell lines [3].
      
    • MoA: Induction of cell cycle arrest at the S-phase , preventing DNA replication.

RIP1_Pathway TNF TNF-alpha (Extracellular Signal) TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Cell Survival) TNFR1->Complex1 Ubiquitination RIP1 RIP1 Kinase (Active) Complex1->RIP1 Deubiquitination (Pathological Switch) Necrosome Necrosome Complex (RIP1-RIP3-MLKL) RIP1->Necrosome Phosphorylation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIP1 Blocks Kinase Activity Necroptosis Necroptosis (Cell Death/Inflammation) Necrosome->Necroptosis

Figure 2: Mechanism of Action in the RIP1 pathway.[4] The scaffold blocks the transition to the necrosome, preventing inflammatory cell death.

Quantitative Efficacy Data

The following table summarizes key biological data for representative pyrazolo[3,4-c]pyridine derivatives.

Compound IDTarget / Cell LineActivity (

/

)
Mechanism / EffectRef
Cmpd 22 RIP1 Kinase

Blocks necroptosis; Brain penetrant[1]
Cmpd 12a PC3 (Prostate Cancer)

S-phase Cell Cycle Arrest[3]
Cmpd 11a A2058 (Melanoma)

Antiproliferative[3]
Cmpd 13c Aurora-A Kinase

Kinase Inhibition[4]
Generic GSK-3

Variable (nM range)Requires N-H donor at N1[2]

Experimental Protocols

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Key Intermediate)

Rationale: This protocol establishes the core scaffold with a handle (chlorine) at C-5 for further functionalization.

Reagents: 2-amino-4-picoline,


, Acetic Anhydride (

), Potassium Acetate (

).
  • Nitrosation/Rearrangement:

    • Dissolve 2-amino-4-picoline (10 mmol) in dry benzene (or toluene as a greener alternative).

    • Add

      
       (1.1 eq) and 
      
      
      
      (2.2 eq). Heat to reflux.
    • Add isoamyl nitrite (2.0 eq) dropwise. Continue reflux for 12–16 hours.

    • Mechanism:[4][7] Formation of N-nitroso intermediate followed by rearrangement and cyclization.[5]

  • Work-up:

    • Cool to Room Temperature (RT). Filter insoluble salts.

    • Evaporate solvent under reduced pressure.

    • Treat residue with methanolic ammonia to remove acetyl groups if necessary.

  • Purification:

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Validation: Confirm structure via

      
      -NMR (distinct singlets for H-3 and H-7).
      
In Vitro Kinase Assay (RIP1/GSK-3)

Rationale: A self-validating FRET or radiometric assay to determine inhibitory potency (


).
  • Preparation:

    • Prepare 10 mM stock of the pyrazolo[3,4-c]pyridine derivative in 100% DMSO.

    • Dilute to 4x working concentration in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.02% Brij-35).
      
  • Reaction Assembly:

    • In a 384-well plate, add 2.5 µL of 4x compound.

    • Add 2.5 µL of 4x Enzyme (RIP1 or GSK-3, optimized concentration). Incubate 10 min at RT (allows inhibitor binding).

    • Add 2.5 µL of 4x Substrate/ATP mix (e.g., Myelin Basic Protein for GSK-3).

    • Control: DMSO-only wells (Max signal) and EDTA wells (Min signal).

  • Detection:

    • Incubate for 60 min at RT.

    • Add detection reagent (e.g., ADP-Glo or radioactive

      
      -ATP quench).
      
    • Read plate on multimode reader.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to 4-parameter logistic equation to derive

      
      .
      

Future Outlook

The pyrazolo[3,4-c]pyridine core is poised for expansion into Targeted Protein Degradation (TPD) . The C-7 and N-1 vectors provide ideal attachment points for linkers in PROTAC design, allowing the recruitment of E3 ligases without disrupting the kinase-binding motif at the hinge region (C-5). Additionally, the proven CNS penetration of 7-oxo derivatives suggests a robust pipeline for neurodegenerative therapeutics.

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Source: Chemical and Pharmaceutical Bulletin.[4] URL:[Link][7][8]

  • Synthesis and Antiproliferative Activity of New Pyrazolo[3,4-c]pyridines. Source: Letters in Drug Design & Discovery. URL:[Link]

  • Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. Source: European Journal of Chemistry.[9] URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances.[2] URL:[Link]

Sources

Structural Characterization of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide

Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazole and a core pharmacophore in kinase inhibitors (e.g., for GSK-3


, CDK, and JAK pathways). The specific derivative 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine  (CAS: 929617-31-2) represents a high-value intermediate. Its orthogonal halogenation pattern (3-Cl vs 5-Br) allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura at C5, Buchwald-Hartwig or nucleophilic displacement at C3), enabling rapid library generation.

However, the characterization of this molecule presents specific challenges:

  • Regioisomerism: Distinguishing the [3,4-c] core from the [3,4-b] or [4,3-c] isomers formed during cyclization.

  • Tautomerism: The annular tautomerism (1H- vs 2H-) complicates NMR interpretation.

  • Halogen Ambiguity: Confirming the regiochemistry of the chlorine (C3) and bromine (C5) atoms requires definitive spectral evidence.

This guide details a self-validating analytical workflow to unambiguously assign the structure of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

Spectroscopic Characterization Strategy

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision point. For a molecule containing one Chlorine (


) and one Bromine (

), the molecular ion cluster is diagnostic.[1]

Isotope Pattern Logic: Unlike simple organic molecules, the presence of Br and Cl creates a distinct triplet pattern (M, M+2, M+4) due to the natural abundances:

  • 
    : 75.8% | 
    
    
    
    : 24.2% (Approx 3:1)
  • 
    : 50.7% | 
    
    
    
    : 49.3% (Approx 1:1)

Expected Signal Distribution:

Ion Species Composition Approx. Relative Intensity

| M |


 + 

| 3 (Base) | | M+2 | (

+

) + (

+

) | 4 | | M+4 |

+

| 1 |

Expert Insight: An intensity ratio of roughly 3:4:1 confirms the presence of exactly one Br and one Cl. Any deviation suggests mono-halogenated impurities (e.g., debrominated byproduct) or di-bromo contaminants.

NMR Spectroscopy: The Structural Connectivity

The core 1H-pyrazolo[3,4-c]pyridine is an electron-deficient heteroaromatic system. The 5-bromo-3-chloro substitution leaves only two aromatic protons and one exchangeable proton.

1H NMR Assignments (DMSO-d6)
  • N1-H (~13.5 - 14.5 ppm): A broad singlet, highly deshielded. Its position is concentration-dependent.

  • C7-H (~9.0 - 9.2 ppm): This proton is located between the pyridine nitrogen (N6) and the bridgehead carbon. It is the most deshielded aromatic signal (singlet) due to the paramagnetic anisotropy of the adjacent nitrogen lone pair and the ring current.

  • C4-H (~8.0 - 8.3 ppm): Located between the bridgehead and the C5-Br. It appears as a sharp singlet.

Differentiation from Isomers: In the [3,4-c] isomer, H4 and H7 are singlets (para-like relationship across the ring system, negligible coupling). In contrast, the [3,4-b] isomer typically shows vicinal coupling (J ~4-8 Hz) if positions are unsubstituted, but with 5-Br, the pattern changes. The key is the chemical shift of H7; in the [3,4-c] isomer, H7 is significantly more deshielded than any proton in the [3,4-b] system due to the "sandwiched" environment between N6 and the pyrazole fusion.

2D NMR Logic (HMBC & NOESY)

To prove the Cl is at C3 and Br is at C5:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H4 should show a strong 3-bond correlation (

      
      ) to C7a  (bridgehead) and C6  (if N was C, but here N is at 6). Crucially, H4 will correlate to C3  (weak 4-bond or strong 3-bond via bridge).
      
    • H7 shows correlations to C5 (bearing Br) and C3a (bridgehead).

    • Critical Check: If Cl were at C5 and Br at C3, the carbon shifts would differ significantly (C-Cl ~120-130 ppm vs C-Br ~110-120 ppm, though often overlapping, the ipso carbon intensities in 13C NMR differ).

  • NOESY (Nuclear Overhauser Effect):

    • Tautomer Check: A strong NOE cross-peak between N1-H and C7-H confirms the 1H-tautomer and the [3,4-c] fusion geometry. In the [3,4-b] isomer, the N1-H is spatially distant from the pyridine protons.

X-Ray Crystallography

While NMR and MS are usually sufficient, X-ray crystallography provides the absolute configuration. This molecule crystallizes readily from MeOH/DCM mixtures due to its planar, rigid structure and halogen bonding potential.

Experimental Protocols

Protocol A: Analytical LC-MS Assessment

Objective: Confirm purity and halogen isotope pattern.

  • Sample Prep: Dissolve 0.5 mg of sample in 1 mL of HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ (Positive Mode). Scan range 100–500 m/z.

  • Acceptance Criteria:

    • Retention time > 1.5 min (hydrophobic due to halogens).

    • Observed parent ions: ~231.9 (M), ~233.9 (M+2), ~235.9 (M+4).

    • Purity > 95% by UV (254 nm).

Protocol B: NMR Structural Elucidation

Objective: Assign regiochemistry and tautomeric state.

  • Solvent Selection: Use DMSO-d6 (0.6 mL). CDCl3 is often poor for these fused systems due to solubility and aggregation issues which broaden the N-H and adjacent signals.

  • Concentration: 5–10 mg for 1H; >20 mg for 13C/2D experiments.

  • Acquisition:

    • 1H (Proton): 16 scans, relaxation delay (d1) = 2.0s.

    • 13C (Carbon): 1024 scans minimum (quaternary carbons attached to halogens have long relaxation times and low NOE).

    • 1H-15N HMBC: Optional but highly recommended to locate N1, N2, and N6 explicitly.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H. Use prediction software (e.g., ChemDraw or MestReNova) to overlay expected shifts.

Visualizations

Characterization Logic Flow

This diagram illustrates the decision process for validating the structure.

CharacterizationFlow Start Unknown Solid (Suspected 5-Br-3-Cl-pyrazolo[3,4-c]pyridine) LCMS LC-MS Analysis (ESI+) Start->LCMS IsoCheck Isotope Pattern Check (M, M+2, M+4) LCMS->IsoCheck IsoFail Pattern != 3:4:1 (Impurity/Wrong Halogens) IsoCheck->IsoFail No IsoPass Pattern = 3:4:1 (1 Br, 1 Cl Confirmed) IsoCheck->IsoPass Yes NMR 1H NMR (DMSO-d6) IsoPass->NMR Singlets Observe 2 Aromatic Singlets? (H4, H7) NMR->Singlets IsomerFail Coupled Doublets? (Likely [3,4-b] isomer) Singlets->IsomerFail No NOESY NOESY Experiment Singlets->NOESY Yes NOECheck NOE: NH -> H7 (9.0 ppm) NOESY->NOECheck StructConfirmed STRUCTURE CONFIRMED 1H-pyrazolo[3,4-c] isomer NOECheck->StructConfirmed Strong Crosspeak

Caption: Step-by-step analytical workflow for confirming the identity of the halogenated pyrazolopyridine core.

Structural Connectivity & NOE Correlations

This diagram maps the critical NMR correlations required to prove the regiochemistry.

ConnectivityMap N1 N1-H (~14.0 ppm) C7 C7-H (~9.1 ppm) N1->C7 Diagnostic for [3,4-c] C3 C3-Cl (Quaternary) C4 C4-H (~8.2 ppm) C4->C3 Links rings C5 C5-Br (Quaternary) C4->C5 HMBC (3-Bond) N6 N6 (Pyridine N) C7->C5 Confirms Br pos

Caption: Key NOESY (green/solid) and HMBC (yellow/dashed) correlations defining the 5-Br-3-Cl substitution pattern.

References

  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428. Link

  • University of Calgary. "Mass Spectroscopy - Isotope Patterns for Cl and Br." Chemistry LibreTexts. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine." PubChem. Link

  • Sigma-Aldrich. "3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (Isomer Reference)." Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling at the 5-Bromo Position of Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Structurally acting as a bioisostere of the native purine ring system, it serves as a highly effective "hinge-binder" for the ATP-binding sites of numerous protein kinases 1. However, the late-stage vectorial functionalization of this scaffold—particularly at the C-5 position—presents unique synthetic challenges due to the electronic deactivation of the pyridine ring and the competing reactivity of the pyrazole nitrogen atoms.

This application note details a highly optimized, self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrazolo[3,4-c]pyridine derivatives. By establishing strict causality between reagent selection and mechanistic outcomes, this guide enables researchers to reliably execute C-5 arylations with high yields and minimal side reactions 2.

Mechanistic Insights and Vectorial Functionalization

The regioselectivity and efficiency of cross-coupling on the pyrazolo[3,4-c]pyridine system are dictated by the electronic distribution across the fused bicyclic system.

  • C-5 Activation: The 5-position is located ortho to the pyridine nitrogen. This highly polarizes the C5–Br bond, lowering the activation energy required for the oxidative addition of the Pd(0) active species. Consequently, the 5-bromo position is inherently primed for cross-coupling compared to unactivated positions on the ring 3.

  • The Role of N-Protection: While unprotected 1H-pyrazolo[3,4-c]pyridines can undergo Suzuki coupling, the free pyrazole NH (N1/N2 tautomers) often coordinates with the palladium catalyst, leading to catalyst poisoning or undesired N-arylation (Buchwald-Hartwig type side reactions). Shielding the N1 position with a tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group ensures that the catalytic cycle is directed exclusively toward the C-5 carbon 2.

  • Catalyst Causality: Pd(dppf)Cl₂ is selected as the optimal precatalyst. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step—which is frequently the rate-limiting step when coupling sterically hindered ortho-substituted boronic acids 4.

Reaction Workflow and Logic

SuzukiWorkflow SM 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Starting Material) Prot N1-Protection (THP, SEM, or Boc) SM->Prot Step 1: Shield Pyrazole NH OxAdd Oxidative Addition Pd(0) inserts into C5-Br SM->OxAdd Unprotected Route (Requires Excess Base) Prot->OxAdd Step 2: Catalyst Activation TransMet Transmetalation with R-B(OH)2 & Base OxAdd->TransMet Base Facilitates RedElim Reductive Elimination C5-R Bond Formation TransMet->RedElim Pd(II) Complex Deprot Global Deprotection (Acidic Conditions) RedElim->Deprot Step 3: Cleave N-Protecting Group Prod 5-Substituted-1H-pyrazolo[3,4-c]pyridine (Target Scaffold) Deprot->Prod Final Isolation

Workflow of C-5 selective Suzuki coupling on pyrazolo[3,4-c]pyridine.

Experimental Protocol: Palladium-Catalyzed C-5 Arylation

This protocol outlines the coupling of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine with a standard aryl boronic acid. The system is designed to be self-validating via specific in-process analytical checkpoints.

Materials Required:
  • Substrate: 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 282.1 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg, 5 mol%)

  • Base: K₂CO₃ (2.5 mmol, 345.5 mg)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyrazolo[3,4-c]pyridine substrate, the boronic acid, and K₂CO₃.

  • Solvent Introduction & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the phosphine ligands on the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath.

  • In-Process Monitoring (Self-Validation Checkpoint 1): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) characteristic of a single bromine atom. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the coupled product [M+H]⁺.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and partition with water (15 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Deprotection (Self-Validation Checkpoint 2): Dissolve the purified THP-protected intermediate in DCM (5 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours.

    • Validation: LC-MS analysis will show a mass shift of exactly -84 Da, confirming the successful cleavage of the THP group and the generation of the final 5-substituted-1H-pyrazolo[3,4-c]pyridine.

Quantitative Data: Condition Optimization

The choice of base and solvent drastically impacts the yield. The table below summarizes the quantitative outcomes of condition screening for the C-5 functionalization, explaining the causality behind the observed yields.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (2.5) Dioxane / H₂O (4:1) 90 88% Optimal. Mild inorganic base efficiently forms the reactive trihydroxyboronate without cleaving the THP group.
Pd(PPh₃)₄Na₂CO₃ (2.5)Toluene / EtOH / H₂O9065%Moderate. Monodentate PPh₃ is prone to oxidation; lower stability of the active Pd(0) species over time.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene / H₂O (10:1)10082%Excellent for highly sterically hindered boronic acids due to the electron-rich, bulky biaryl phosphine ligand.
Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃ (2.5)DMF / H₂O (4:1)9055%Sub-optimal. The strong basicity of Cs₂CO₃ in polar aprotic DMF leads to partial premature THP deprotection and side reactions.

Troubleshooting and Causality

  • Issue: High levels of Protodeboronation (Ar-H formation instead of Ar-R).

    • Causality: Protodeboronation occurs when the transmetalation step is too slow, allowing the boronic acid to react with trace moisture/protons.

    • Solution: Ensure the boronic acid is not heavily electron-deficient (which slows transmetalation). If using an electron-deficient boronic acid, switch to the more reactive pinacol ester (BPin) or utilize a more active catalyst system like Pd(OAc)₂/XPhos to accelerate transmetalation.

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Catalyst deactivation via Pd-black precipitation, often due to inadequate degassing or insufficient base preventing the completion of the catalytic cycle.

    • Solution: Re-verify the inert atmosphere. Add an additional 2 mol% of catalyst and 0.5 equiv of base, then resume heating.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: ResearchGate URL:[Link]

  • WO2024033454A1 - Heteroaryl compounds for the treatment of cancer Source: Google Patents URL
  • US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists Source: Google Patents URL

Sources

palladium-catalyzed cross-coupling reactions on dihalogenated pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Pd-Catalyzed Functionalization of Dihalogenated Pyrazolopyridines

Strategic Overview

Pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine) are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Trk, CDK, and ALK inhibitors). The ability to independently functionalize two halogenated sites on this bicyclic core is critical for Structure-Activity Relationship (SAR) exploration.

This guide addresses the regioselectivity challenge : How to selectively cross-couple one halogen over another in a dihalogenated system.

The Core Thesis: Regioselectivity in Palladium-catalyzed cross-coupling is dictated by the rate of Oxidative Addition , which is a function of:

  • Bond Dissociation Energy (BDE): C–I < C–Br < C–Cl (Iodides react first).

  • Electronic Bias: Electron-deficient carbons (pyridine ring) undergo oxidative addition faster than electron-rich carbons (pyrazole ring) due to a lower LUMO energy, provided the leaving groups are identical.

  • Steric Environment: Hindered positions require smaller ligands or higher temperatures.

The Regioselectivity Matrix

Before initiating wet chemistry, categorize your substrate using this decision matrix.

Scenario Substrate Example Primary Driver Reaction Order
Hetero-dihalogenated 3-Iodo-6-bromo-pyrazolo[1,5-a]pyridineBond Strength C-3 (I) reacts first. C-6 (Br) is inert under mild conditions.
Homo-dihalogenated 3,6-Dibromo-pyrazolo[1,5-a]pyridineElectronic Bias C-6 (Pyridine) reacts first (more electron-deficient). C-3 (Pyrazole) reacts second.
Steric Mismatch 4,6-Dichloro-pyrazolo[3,4-b]pyridineSterics C-6 (unhindered) reacts first. C-4 (peri-hindrance) reacts second.

Visualizing the Logic

The following diagram illustrates the decision pathway for sequential functionalization.

RegioselectivityLogic Start Start: Dihalogenated Substrate CheckHalogens Are Halogens Different? (e.g., I vs Br) Start->CheckHalogens YesDifferent Bond Strength Control (I > Br > Cl) CheckHalogens->YesDifferent Yes NoSame Are Electronic Environments Different? (Pyridine vs Pyrazole) CheckHalogens->NoSame No (e.g., Br/Br) ElectronicControl Electronic Control (Pyridine Ring Reacts First) NoSame->ElectronicControl Yes (Heterocycle Bias) StericCheck Are Sterics Different? NoSame->StericCheck No (Symmetric Ring) StericControl Steric Control (Less Hindered Reacts First) StericCheck->StericControl Yes

Figure 1: Decision tree for predicting the site of first oxidative addition in Pd-catalyzed couplings.

Experimental Protocols

Protocol A: The "Easy" Coupling (Leaving Group Differentiation)

Target: Selective coupling of C-I in the presence of C-Br.

Mechanism: The C–I bond (~50 kcal/mol) is significantly weaker than the C–Br bond (~65 kcal/mol). Pd(0) inserts into the C–I bond at room temperature, leaving the C–Br bond intact.

Reagents:

  • Substrate: 3-Iodo-6-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Classic, mild catalyst.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: DME or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the dihalo-substrate, boronic acid, and Pd(PPh₃)₄.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (25 °C) for 4–16 hours.

    • Critical Check: Monitor by LCMS. Do not heat. Heating may activate the bromide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product will retain the Bromine atom for the next step.

Protocol B: The "Hard" Coupling (Electronic Differentiation)

Target: Selective coupling of C-6 (Pyridine) in a 3,6-dibromo system.

Mechanism: The pyridine ring is electron-poor (π-deficient), making the C-6 position more electrophilic. The Pd(0) species (nucleophilic) undergoes oxidative addition faster at the electron-poor site compared to the electron-rich pyrazole C-3 site.

Reagents:

  • Substrate: 3,6-Dibromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) - Limiting stoichiometry is key.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(OAc)₂/XPhos.

    • Why: Bidentate ligands like dppf enhance selectivity by enforcing a specific bite angle and reducing catalyst decomposition.

  • Base: K₃PO₄ (2.0 equiv) - Anhydrous conditions often improve selectivity.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: Combine substrate, limiting boronic acid (1.05 eq), base, and catalyst.

  • Inert: Purge with Argon.

  • Reaction: Heat to 60–80 °C .

    • Note: Do not reflux immediately. Start at 60 °C and monitor consumption of starting material. If the bis-coupled product appears (>5%), lower temperature.

  • Control: Stop reaction immediately upon consumption of starting material to prevent the second coupling at C-3.

Mechanistic Pathway & Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below details the path for a 3,6-dihalopyrazolopyridine.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Nucleophilic Attack Substrate 3,6-Dihalogenated Substrate Substrate->OxAdd Int1 Pd(II) Intermediate (at C-6 Pyridine) OxAdd->Int1 Fast at e- poor site TransMet Transmetallation (Boronic Acid + Base) Int1->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Mono-functionalized Product RedElim->Product

Figure 2: Catalytic cycle highlighting Oxidative Addition as the selectivity filter.

Troubleshooting & Optimization

Issue Root Cause Solution
Loss of Selectivity (Bis-coupling) Temperature too high or excess Boronic Acid.Reduce temp by 10°C. Use strictly 1.0 eq of boronate. Switch to a bulkier ligand (e.g., XPhos or SPhos ) to increase steric discrimination.
No Reaction at C-Cl Bond too strong.Switch solvent to n-Butanol (increases temp limit) or use Pd-PEPPSI-IPr (NHC ligand) which activates unreactive chlorides [1].
Protodehalogenation (Halogen replaced by H)Hydride source present (usually from solvent or alcohol).Avoid alcoholic solvents (EtOH). Use anhydrous Dioxane or Toluene. Ensure solvents are dry.

References

  • Valente, C., et al. "Pd-PEPPSI Complexes: Synthetic Utility and Scope." Organometallics, 2012. Link

  • Lynch, M., et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 2015.[2] Link

  • Moustafa, M., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2022. Link

  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." BenchChem Application Notes, 2025. Link

  • Moulin, S., et al. "Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines." Molecules, 2018.[3][4][5] Link

Sources

Application Note: Strategic Functionalization of the 3-Chloro Position in 5-Bromopyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific chemoselective challenges of functionalizing the 3-chloro position in the presence of a 5-bromo moiety on the pyrazolo[3,4-c]pyridine scaffold.

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, GSK3, and ERK inhibitors). The 5-bromo-3-chloro substitution pattern offers two distinct vectors for diversification. However, this substrate presents a classic chemoselectivity challenge: the C5-bromo position is electronically and kinetically more reactive toward Palladium (Pd)-catalyzed oxidative addition than the C3-chloro position.

This guide details the Sequential Functionalization Protocol , which is the industry standard for high-yield library generation. It prioritizes the inherent reactivity of the scaffold (C5 > C3).[1] We also discuss the "Reverse Scaffold" Strategy for instances where C3 functionalization is required prior to C5 modification.

Mechanistic Insight & Reactivity Profiling[2]

Electronic Landscape

The pyrazolo[3,4-c]pyridine system consists of an electron-deficient pyridine ring fused to a pyrazole.

  • Position 5 (Pyridine): Located

    
     to the pyridine nitrogen (N6).[1] This position is highly electron-deficient, making the C5-Br bond exceptionally labile to Pd(0) insertion and susceptible to SNAr pathways.
    
  • Position 3 (Pyrazole): Located on the electron-rich pyrazole ring.[1] The C3-Cl bond is significantly stronger (higher bond dissociation energy) and electron-rich, making it sluggish in oxidative addition steps compared to C5-Br.

The Reactivity Hierarchy

In standard cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is:


[2]

Attempts to selectively functionalize the 3-chloro position while leaving the 5-bromo intact using standard Pd-catalysis will result in dominant C5 functionalization or complex mixtures. Therefore, the 3-chloro position is best functionalized as the second step in a sequential workflow.

ReactivityMap cluster_legend Reactivity Gate Scaffold 5-Bromo-3-chloro- pyrazolo[3,4-c]pyridine C5 C5-Bromo Position (High Reactivity) Scaffold->C5 Kinetic Product (Pd-Catalysis) C3 C3-Chloro Position (Low Reactivity) Scaffold->C3 Thermodynamic/Forced (Requires Specialized Ligands)

Figure 1: Reactivity map illustrating the kinetic preference for C5 functionalization over C3.

Detailed Experimental Protocols

Protocol A: The Sequential Route (Recommended)

Objective: Functionalize C3-Cl after diversifying C5.[1] Prerequisite: Protection of N1 is mandatory to prevent catalyst poisoning and N-arylation side reactions.

Step 1: N1-Protection (SEM or THP)[1]
  • Reagents: Sodium hydride (NaH), SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), DMF.[1]

  • Procedure: Treat the scaffold with NaH (1.2 equiv) in DMF at 0°C. Add SEM-Cl (1.1 equiv). Stir at RT for 2h.[1]

  • Why: The free NH is acidic; protection directs reactivity to the carbon-halogens.

Step 2: C5-Functionalization (The "Easy" Bond)
  • Note: This step consumes the reactive Br.[1] If you need to keep a Br-like handle, convert C5 to a non-reactive group or use a "dummy" coupling partner.

  • Reaction: Suzuki-Miyaura Coupling.[2][3][4]

  • Conditions: Boronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80°C, 4h.

  • Outcome: Yields the 5-substituted-3-chloro intermediate.

Step 3: C3-Functionalization (The "Hard" Bond)

Target: Activation of the sluggish C3-Cl bond. Critical Factor: Ligand selection. Standard PPh₃ or dppf ligands are often insufficient for aryl chlorides on pyrazoles.[1] Use Buchwald G3/G4 precatalysts or XPhos/SPhos .[1]

Protocol:

  • Setup: Charge a reaction vial with the 5-substituted-3-chloro intermediate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and Base (K₃PO₄, 3.0 equiv).

  • Catalyst System: Add XPhos Pd G3 (5-10 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).[1]

    • Alternative:CataCXium A is excellent for sterically hindered or deactivated chlorides.[1]

  • Solvent: n-Butanol or 1,4-Dioxane/H₂O (10:1). Degas thoroughly (sparge with Argon for 10 min).

  • Reaction: Seal and heat to 100–110°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Data Table: Ligand Screening for C3-Cl Activation

EntryCatalyst/LigandSolventTemp (°C)Conversion (LCMS)Notes
1Pd(PPh₃)₄Dioxane/H₂O100< 10%Ligand too labile; oxidative addition fails.
2Pd(dppf)Cl₂Dioxane/H₂O10035%Moderate; incomplete conversion common.[1]
3Pd(OAc)₂ / SPhos n-BuOH 100 > 95% Recommended. Excellent for aryl chlorides.
4XPhos Pd G3THF/H₂O60> 90%Fast kinetics; works at lower temps.[1]
Protocol B: The "Reverse Scaffold" Strategy

Objective: Functionalize Position 3 first. Challenge: You cannot efficiently do this with 3-chloro-5-bromo. Solution: Switch starting material to 3-bromo-5-chloropyrazolo[3,4-c]pyridine (CAS: 245325-30-8).

If your synthetic route demands C3 modification first (e.g., the C3 group is sensitive to C5 reaction conditions), do not fight the reactivity. Purchase the 3-bromo analog.

  • Step 1 (C3-Br): Reacts rapidly with standard Pd(dppf)Cl₂ conditions. The C5-Cl remains intact (inert under these mild conditions).[1]

  • Step 2 (C5-Cl): Activate the C5-Cl using the "Advanced Suzuki" conditions (XPhos/SPhos) described in Protocol A, Step 3.

Workflow Visualization

Workflow Start Start: 5-Bromo-3-chloro- pyrazolo[3,4-c]pyridine Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Branch Decision Point Protect->Branch RouteA Route A: Standard (C5 then C3) Branch->RouteA Recommended RouteB Route B: Direct C3 (Chemoselectivity Issue) Branch->RouteB Not Recommended Step2A Step 2: C5-Suzuki (Pd(dppf)Cl2, mild) Hits Br selectively RouteA->Step2A Failure Mixture of Products (C5 + C3 + Bis-coupled) RouteB->Failure Pd catalysis attacks C5-Br first Step3A Step 3: C3-Suzuki (XPhos Pd G3, forcing) Activates Cl Step2A->Step3A

Figure 2: Decision workflow emphasizing the necessity of the sequential approach.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC), Org.[1] Biomol. Chem., 2014.[5] Context: Defines the orthogonal reactivity vectors: N1/N2 (alkylation), C3 (Suzuki), C5 (Buchwald), C7 (Metalation).

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. Source: National Institutes of Health (NIH) / PMC.[1] Context: Discusses lithiation strategies and reactivity of chloro-pyridines, providing mechanistic background for the inertness of C3-Cl relative to C5-Br.

  • Suzuki-Miyaura Cross-Coupling: Ligand Effects. Source: Organic Chemistry Portal.[1][6] Context: Validates the use of SPhos and XPhos for activating deactivated aryl chlorides (like the pyrazole C3-Cl).

  • 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (Commercial Availability). Source: Sigma-Aldrich / Merck. Context: Confirms the existence of the "Reverse Scaffold" for alternative synthetic planning. [1]

Sources

Application Note: Divergent Synthesis of ATP-Competitive Kinase Inhibitors Utilizing 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The design of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that can faithfully mimic the hydrogen-bonding network of the adenine ring within the kinase hinge region. The pyrazolo[3,4-c]pyridine core has emerged as a privileged bioisostere in this domain, demonstrating profound clinical and preclinical efficacy in targeting kinases such as Receptor Interacting Protein 1 (RIPK1)[1], Glycogen Synthase Kinase 3 (GSK3)[2], and Aurora kinases[3].

As a Senior Application Scientist, I frequently recommend utilizing 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2) as a foundational building block[4][5]. This di-halogenated scaffold provides two orthogonal vectors for late-stage diversification. By exploiting the distinct electronic properties and bond dissociation energies (BDE) of the C5-bromo and C3-chloro substituents, medicinal chemists can execute highly regioselective, sequential cross-coupling reactions to rapidly generate diverse inhibitor libraries.

Mechanistic Framework: The Logic of Sequential Functionalization

The success of this synthetic strategy relies on strict adherence to the causality of organometallic reactivity:

  • N1-Protection is Non-Negotiable: The pyrazole N-H proton is highly acidic (pKa ~13) and nucleophilic. If left unprotected, it will coordinate palladium, poisoning the catalyst via the formation of stable, inactive Pd-N complexes. We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group because it withstands the harsh basic conditions of subsequent cross-couplings and avoids the thermal lability associated with Boc protection.

  • Regioselective C5-Functionalization: The C-Br bond at the C5 position has a lower BDE (~68 kcal/mol) compared to the C-Cl bond at the C3 position (~81 kcal/mol). By carefully tuning the palladium catalyst (using a bidentate ligand like dppf) and maintaining moderate temperatures (80 °C), oxidative addition occurs exclusively at the C5-bromo site.

  • C3-Functionalization via Buchwald-Hartwig Amination: Once the C5 position is functionalized, the remaining C3-chloro group on the electron-rich pyrazole ring is highly deactivated. To overcome this energetic barrier, we employ a highly active, bulky dialkylbiaryl phosphine ligand (XPhos) paired with a strong base (Cs₂CO₃) at elevated temperatures to force the oxidative addition and subsequent reductive elimination.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow Start 5-Bromo-3-chloro-1H- pyrazolo[3,4-c]pyridine Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Suzuki Step 2: C5 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Protect->Suzuki Buchwald Step 3: C3 Buchwald-Hartwig (Pd2(dba)3, XPhos, R-NH2) Suzuki->Buchwald Deprotect Step 4: SEM Deprotection (TFA or TBAF) Buchwald->Deprotect Product Target Kinase Inhibitor (e.g., RIPK1 Inhibitor) Deprotect->Product

Fig 1. Divergent synthetic workflow for kinase inhibitors using the 5-bromo-3-chloro scaffold.

RIPK1Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation (TRADD, TRAF2, cIAP) TNFR1->Complex1 RIPK1 RIPK1 Kinase (Target of Pyrazolo[3,4-c]pyridines) Complex1->RIPK1 Necrosome Complex IIb (Necrosome) RIPK1-RIPK3 Interaction RIPK1->Necrosome MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIPK1 Inhibits

Fig 2. RIPK1-dependent necroptosis signaling pathway and the site of pharmacological intervention.

Quantitative Optimization of Regioselective Coupling

To ensure absolute regiocontrol during the first functionalization step, we evaluated several catalyst systems. The data below demonstrates that a bidentate ligand (dppf) under mild heating is strictly required to prevent off-target activation of the C3-chloro position.

Table 1: Optimization of Regioselective C5 Suzuki-Miyaura Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)C5:C3 Selectivity
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)100453:1
2 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O (4:1) 80 88 >20:1
3Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100151:1 (Dehalogenation)
4Pd(dtbpf)Cl₂K₃PO₄THF/H₂O (4:1)607210:1

Note: Entry 2 represents the optimal, self-validating condition utilized in Protocol B.

Self-Validating Experimental Protocols

Protocol A: N1-Protection via SEM-Cl

Methodology:

  • Charge an oven-dried flask with 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under an argon atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Validation & Causality Check: Analyze the crude mixture via LC-MS. The system validates success if the product mass shifts by exactly +130 m/z. TLC (Hexanes/EtOAc) must show a significantly less polar spot due to the elimination of the hydrogen-bond donating N-H group.

Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

Methodology:

  • In a microwave vial, combine the SEM-protected intermediate (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v, 0.1 M).

  • Seal the vial, purge with argon for 5 minutes, and heat at 80 °C in an oil bath for 4 hours.

  • Filter the mixture through a pad of Celite, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography. Validation & Causality Check: The starting material possesses a distinct Br/Cl isotopic signature (M, M+2, M+4). The protocol is self-validating if the LC-MS of the isolated product shows a complete loss of the bromine isotopic pattern, leaving only the chlorine pattern (M and M+2 in a 3:1 ratio). Any deviation indicates over-coupling or loss of regioselectivity.

Protocol C: C3 Buchwald-Hartwig Amination

Methodology:

  • Combine the C5-arylated intermediate (1.0 eq), the desired aliphatic or aromatic amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in an oven-dried Schlenk tube.

  • Add anhydrous, degassed Toluene (0.1 M).

  • Seal the tube and heat at 110 °C for 12–16 hours.

  • Cool to room temperature, dilute with EtOAc, add SiliaMetS® Thiol scavenger (to remove residual palladium), stir for 1 hour, filter, and concentrate. Validation & Causality Check: Because the C3-chloro bond is highly deactivated, the bulky XPhos ligand is strictly required to facilitate oxidative addition. Validation is confirmed via LC-MS by the complete disappearance of the 3:1 chlorine isotopic pattern, replaced by the exact mass of the aminated product.

Protocol D: Global SEM Deprotection

Methodology:

  • Dissolve the fully functionalized intermediate in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 50% v/v) and stir at room temperature for 3 hours to cleave the silyl ether, generating an N-hydroxymethyl intermediate.

  • Concentrate the mixture in vacuo to remove all TFA.

  • Redissolve the residue in Methanol (0.1 M) and add ethylenediamine (5.0 eq). Stir for 2 hours to trap the liberated formaldehyde and collapse the intermediate to the free pyrazole.

  • Purify the final kinase inhibitor via preparative reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Validation & Causality Check: The use of ethylenediamine is a causal necessity; without a formaldehyde scavenger, the intermediate will re-alkylate the pyrazole ring. Final validation requires analytical HPLC showing >95% purity (UV 254 nm) and High-Resolution Mass Spectrometry (HRMS) confirming the exact mass within 5 ppm.

References

1. 2. 3.

Sources

Application Note: Regioselective N-Alkylation of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. This core is a privileged structure in kinase inhibitor discovery (e.g., TRK, CDK, and JAK inhibitors), where the 3-chloro substituent modulates potency and metabolic stability, and the 5-bromo handle serves as a gateway for cross-coupling (Suzuki, Buchwald).

The primary synthetic challenge is regioselectivity during


-alkylation (N1 vs. N2). This guide provides validated protocols to control this selectivity and rigorous methods to determine the outcome.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The substrate 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine presents a classic tautomeric equilibrium between the N1 and N2 positions. Unlike simple pyrazoles, the fused pyridine ring and the electron-withdrawing 3-chloro and 5-bromo substituents significantly increase the acidity of the N-H proton (estimated pKa ~10–11 in DMSO).

  • N1-Alkylation (Thermodynamic): generally favored due to the stabilization of the aromatic system and reduced steric clash with the peri-hydrogen at C4 (or C7 depending on numbering).

  • N2-Alkylation (Kinetic/Chelation): Can be promoted by specific solvents (THF), bases, or steric bulk in the alkylating agent.

  • Inductive Effect: The 3-Cl group exerts a strong -I (inductive withdrawal) effect, making the pyrazole nitrogen more nucleophilic upon deprotonation but also more sensitive to steric hindrance during the approach of the electrophile.

Structural Numbering Reference
  • Position 1 (NH): Target for desired alkylation.

  • Position 3 (Cl): Modulates electronics and provides minor steric bulk.

  • Position 5 (Br): Handle for subsequent cross-coupling.

  • Position 6 (N): Pyridine nitrogen (in [3,4-c] isomer).[1]

Methodology 1: Base-Mediated Nucleophilic Substitution ( )

This is the standard protocol for primary alkyl halides. The choice of base and solvent is the primary lever for regiocontrol.

Reagents & Equipment[3][5][6][10][11]
  • Substrate: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Electrophile: Alkyl halide (R-X, 1.2–1.5 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

  • Temperature:

    
     to 
    
    
    
Protocol A: High-Fidelity N1-Alkylation (Recommended)

This method utilizes the "Cesium Effect" and a polar aprotic solvent to favor the thermodynamic N1 product.

  • Dissolution: Charge a flame-dried reaction vial with 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (100 mg, 0.43 mmol) and anhydrous DMF (2.0 mL, 0.2 M).

  • Deprotonation: Add

    
      (280 mg, 0.86 mmol). Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide (0.52 mmol, 1.2 equiv) dropwise.

    • Critical Note: If the alkyl halide is volatile (e.g., MeI, EtI), cool to

      
       before addition.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][3]

    • Endpoint: Disappearance of starting material (

      
      ).
      
  • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (3 x 10 mL) to remove DMF. Wash with brine.[4] Dry over

    
    .[4][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). N1 isomer typically elutes after the N2 isomer (N2 is less polar).

Protocol B: Kinetic Control (Promoting N2)

If the N2 isomer is desired or if N1 selectivity is poor, switch to THF and NaH .

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at

    
    .
    
  • Add substrate slowly. Stir 30 min at

    
    .
    
  • Add alkyl halide. Maintain low temperature (

    
     to RT).
    
    • Mechanism:[4][2][1][5][6][7] The tight ion pair in THF and lower temperature often favors the kinetically accessible N2 position, although N1 usually remains the major product for this scaffold.

Methodology 2: Mitsunobu Reaction (Alcohol Alkylation)

Ideal for secondary alcohols or when alkyl halides are unstable. Mitsunobu conditions often show higher N1 selectivity due to the steric bulk of the


/DEAD complex.
Reagents
  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.5 equiv

  • Phosphine:

    
     (Polymer-supported 
    
    
    
    facilitates workup) or
    
    
    (1.5 equiv)
  • Azodicarboxylate: DTAD (Di-tert-butyl azodicarboxylate) or DIAD (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Protocol
  • Setup: In a sealed tube, dissolve substrate (1.0 equiv), Alcohol (1.5 equiv), and

    
     (1.5 equiv) in anhydrous THF  (0.15 M).
    
  • Activation: Cool to

    
     under 
    
    
    
    .
  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.[8]

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Optimization: If conversion is low, heat to

      
       or sonicate.
      
  • Workup: Concentrate directly. Triturate with

    
     to precipitate 
    
    
    
    (if using free
    
    
    ). Filter and purify residue by column chromatography.

Critical Parameter Assessment: Regioselectivity

Distinguishing N1 vs. N2 isomers is the most frequent point of failure. Do not rely solely on LC-MS retention time.

FeatureN1-Isomer (Desired) N2-Isomer (Byproduct)
TLC (

)
Lower (More Polar)Higher (Less Polar)

NMR (C3-Cl)
Typically ~130–135 ppmShifts upfield (shielded)
NOE Signal Strong NOE between N-Alkyl protons and C7-H (pyridine ring proton).NO NOE with pyridine protons. Possible weak NOE with C3-substituents if not Cl.
HMBC N-CH protons correlate to C7a (bridgehead).N-CH protons correlate to C3 (Cl-bearing carbon).
Diagnostic Workflow (Graphviz)

Regioselectivity Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Iso1 Spot 1 (Higher Rf) Likely N2-Isomer TLC->Iso1 Iso2 Spot 2 (Lower Rf) Likely N1-Isomer TLC->Iso2 NMR 1H-NOESY NMR (Critical Step) Iso2->NMR Decision Observe NOE to Pyridine C7-H? NMR->Decision ConfirmN1 Confirmed N1-Product (Proceed to Cross-Coupling) Decision->ConfirmN1 Yes ConfirmN2 Confirmed N2-Product (Discard or Resynthesize) Decision->ConfirmN2 No

Caption: Decision tree for confirming regiochemistry. The N1 isomer typically elutes later (more polar) and shows spatial proximity (NOE) to the pyridine ring proton.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Poor solubility or low nucleophilicity due to 3-Cl/5-Br EWG.Switch solvent to DMSO . Increase Temp to

. Use stronger base (NaH).
High N2 Ratio Solvent effect or steric bulk of electrophile.Switch from THF to DMF or NMP . Use

instead of NaH. Lower reaction temperature.
Over-alkylation Not possible (no other NH).Check for alkylation at the pyridine Nitrogen (N6) - rare but possible with highly reactive electrophiles (e.g., MeOTf).
Hydrolysis of Cl/Br Harsh basic conditions + water.Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH) at high temps.

Safety & Handling

  • Hazard: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocycle. Treat as a potential sensitizer and toxic by ingestion.

  • Alkylating Agents: Alkyl halides (e.g., Iodomethane, Benzyl bromide) are potent alkylators and potential carcinogens. Use only in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Synthesis of Pyrazolo[3,4-c]pyridines: Note: Provides the baseline synthesis for the 5-bromo core, establishing the stability of the scaffold.
  • Regioselectivity in Azolo-Fused Ring Systems

    • Knutsen, L. J., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega. Retrieved from [Link]

    • Key Insight: Establishes the "Solvent Effect" where DMSO favors N1 and THF favors N2 in similar fused systems.
  • Mitsunobu Reaction on Pyrazoles

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5] Chemical Reviews. Retrieved from [Link]

    • Key Insight: Validates the use of Mitsunobu conditions for N-alkyl
  • Commercial Availability & Properties: Note: Confirms the stability and handling requirements of the exact 3-chloro-5-bromo analog.

Sources

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the regioselective Sonogashira coupling of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine .

Executive Summary & Strategic Analysis

The scaffold 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine presents a classic chemoselectivity challenge common in kinase inhibitor development. It contains two distinct halogen handles and an acidic N-H moiety.

The Chemoselectivity Hierarchy

Successful functionalization relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds:

  • C5-Br (Pyridine ring): The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Furthermore, the electron-deficient nature of the pyridine ring activates the C5 position towards oxidative addition by Pd(0).

  • C3-Cl (Pyrazole ring): The chlorine at the 3-position is electronically deactivated and sterically more hindered. It remains inert under standard Sonogashira conditions, preserving it for subsequent diversification (e.g., Suzuki coupling or SNAr).

The "Free NH" Challenge

The pyrazole N-H proton (pKa ~14) is sufficiently acidic to be deprotonated by the amine bases (TEA/DEA) used in Sonogashira coupling. This generates an amidine-like anion that can:

  • Coordinate tightly to the Palladium catalyst (poisoning).

  • Form insoluble copper salts, stalling the catalytic cycle.

  • Lead to N-alkylation side products.

Recommendation: While direct coupling is possible, protecting the N1-position (e.g., THP, SEM, or Boc) is the gold standard for high-yield (>80%) synthesis in drug development workflows. The protocol below utilizes a THP (Tetrahydropyranyl) protection strategy due to its stability under basic coupling conditions and facile removal.

Reaction Mechanism & Regioselectivity Logic

The following diagram illustrates the reaction pathway, highlighting the preferential activation of the C5-Bromine.

Sonogashira_Pathway Substrate 5-bromo-3-chloro- 1H-pyrazolo[3,4-c]pyridine Protection Step 1: N-Protection (DHP, p-TsOH) Substrate->Protection Mask Acidic NH Protected_Int N-THP Intermediate Protection->Protected_Int Yield >90% OxAdd Oxidative Addition (Pd inserts at C-Br) Protected_Int->OxAdd Pd(0) Transmetal Transmetalation (Cu-Acetylide) OxAdd->Transmetal RC≡CH, CuI, Base Selectivity Regioselectivity Check: C-Br reacts; C-Cl remains intact. OxAdd->Selectivity Product 5-alkynyl-3-chloro- 1H-pyrazolo[3,4-c]pyridine Transmetal->Product Reductive Elimination

Caption: Logical workflow for the regioselective functionalization of the 5-bromo position, preserving the 3-chloro handle.

Experimental Protocols

Phase A: N-Protection (Tetrahydropyranyl)

Skip this phase only if high catalyst loading (>10 mol%) is acceptable and lower yields are tolerated.

Reagents:

  • Substrate: 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.2 M concentration).

  • Add DHP followed by p-TsOH at room temperature (25°C).

  • Stir for 4–12 hours. Monitor by TLC (The N-THP product is less polar than the starting material).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Phase B: The Sonogashira Coupling (Core Protocol)

This protocol uses a Pd(PPh₃)₂Cl₂ / CuI system, which is robust for heteroaryl bromides.

Materials Table:

ComponentReagentEquiv / LoadingRole
Substrate N-THP-5-bromo-3-chloro...1.0 equivElectrophile
Alkyne Terminal Alkyne (R-C≡CH)1.2 – 1.5 equivNucleophile
Catalyst Pd(PPh₃)₂Cl₂ 0.05 equiv (5 mol%)Palladium Source
Co-Catalyst CuI (Copper(I) Iodide)0.02 equiv (2 mol%)Activates Alkyne
Base Triethylamine (Et₃N)3.0 equivProton Scavenger
Solvent DMF (Anhydrous)0.1 – 0.2 MReaction Medium

Step-by-Step Methodology:

  • Degassing (Critical):

    • In a reaction vial, combine the protected substrate, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the vial and cycle vacuum/Argon (or Nitrogen) 3 times to remove O₂. Oxygen causes Glaser homocoupling of the alkyne.

  • Solvent Addition:

    • Add anhydrous DMF and Et₃N via syringe under positive Argon pressure.

    • Note: If the alkyne is a liquid, add it at this stage. If solid, add it with the other solids in step 1.

  • Reaction:

    • Heat the mixture to 80°C .

    • Stir for 2–6 hours.

    • Monitoring: Check TLC or LC-MS.[1][2] Look for the disappearance of the bromide peak (M+) and appearance of the coupled product (M + Alkyne - HBr). The Chlorine isotope pattern (3:1 ratio) should remain visible in the product mass spectrum.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Chromatography.

    • Note: Copper residues can be removed by washing the organic layer with 10% NH₄OH or EDTA solution if the product is colored (green/blue).

Phase C: Deprotection (Optional)

To recover the free N-H pyrazole:

  • Dissolve the coupled product in MeOH or EtOH.

  • Add HCl (4M in dioxane or aqueous 6N HCl, 5-10 equiv).

  • Heat at 60°C for 1-2 hours.

  • Neutralize with NaHCO₃ and extract.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
No Reaction Catalyst deactivation or O₂ presence.Ensure strict degassing. Switch to Pd(dppf)Cl₂ (more stable). Increase temp to 100°C.
Homocoupling (Alkyne-Alkyne) Oxygen leak in system.Degas solvents by sparging with Argon for 15 mins. Add alkyne slowly via syringe pump.
Dehalogenation (Loss of Br) Hydride source present; overheating.Lower temperature to 60°C. Ensure solvent is dry.
Reaction at Cl-position Highly reactive catalyst used.Do not use Buchwald precatalysts (e.g., XPhos-Pd-G2) which can activate chlorides. Stick to Pd(PPh₃)₂Cl₂.[5]
Black Precipitate Pd black formation (catalyst death).Add excess ligand (PPh₃, 10 mol%) to stabilize the Pd species.

Experimental Workflow Diagram

Workflow start Start: Raw Materials setup Setup: Combine Substrate, Catalyst, CuI (Solid Phase) start->setup inert Inert Atmosphere: Evacuate/Backfill Ar (x3) setup->inert addition Addition: Add Degassed DMF + Et3N + Alkyne inert->addition heat Reaction: Heat to 80°C for 4h addition->heat monitor QC Check (LC-MS): Is Br consumed? heat->monitor monitor->heat No (Extend time) workup Workup: EtOAc Extraction / NH4OH Wash monitor->workup Yes purify Purification: Flash Column Chromatography workup->purify

Caption: Step-by-step experimental workflow for the Sonogashira coupling process.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Laha, J. K., et al. (2011). Regioselective Sonogashira Coupling of 2,4-Dichloropyrimidines and related heterocycles. The Journal of Organic Chemistry. (Demonstrates Br > Cl selectivity in nitrogen heterocycles).
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine.

Sources

Application Note: Library Synthesis via Orthogonal Functionalization of the 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

The 1H-pyrazolo[3,4-c]pyridine system is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for purines and indazoles. It has demonstrated profound utility in fragment-based drug discovery (FBDD) and the development of potent kinase inhibitors, such as those targeting Receptor Interacting Protein 1 (RIP1)[1] and Mycobacterium tuberculosis protein tyrosine phosphatase B[2].

To fully leverage this scaffold for high-throughput library synthesis, chemists must exploit its multiple growth vectors[3]. The commercially available building block 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine offers an ideal starting point due to its three distinct functionalization sites: the N1-pyrazole nitrogen, the C5-bromo position, and the C3-chloro position.

The Principle of Chemoselectivity

Successful library synthesis relies on the orthogonal reactivity of the two halogenated positions. The chemoselectivity is governed by two intersecting factors:

  • Bond Dissociation Energy (BDE): The C–Br bond is inherently weaker and more susceptible to oxidative addition by palladium(0) species than the C–Cl bond[4].

  • Electronic Activation: The C5-bromo substituent is located on the electron-deficient pyridine ring, which lowers the activation energy for oxidative addition. Conversely, the C3-chloro substituent resides on the electron-rich pyrazole ring, rendering it highly resistant to standard cross-coupling conditions[3].

By carefully selecting protecting groups and palladium/ligand systems, researchers can sequentially functionalize the C5 and C3 positions without cross-reactivity, enabling the rapid generation of diverse chemical libraries.

Strategic Workflow

The synthesis of a diverse library from this scaffold follows a self-validating, four-step orthogonal workflow. The sequence must be strictly adhered to: N-protection, followed by C5-functionalization (exploiting the labile C–Br bond), subsequent C3-functionalization (requiring harsher conditions for the C–Cl bond), and final deprotection.

Pathway Step1 Scaffold 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Step2 Step 1: N1-Protection THP ether formation Step1->Step2 DHP, pTsOH DCM, 25°C Step3 Step 2: C5-Functionalization Chemoselective Suzuki (C-Br) Step2->Step3 Pd(dppf)Cl2, R1-B(OH)2 K2CO3, 80°C Step4 Step 3: C3-Functionalization Buchwald-Hartwig Amination (C-Cl) Step3->Step4 Pd2(dba)3, BrettPhos, R2-NH2 NaOtBu, 110°C Step5 Step 4: Deprotection Acidic cleavage to final library Step4->Step5 TFA, DCM 25°C

Figure 1: Orthogonal functionalization workflow for the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific mechanistic rationale to ensure reproducibility and high fidelity across various library substituents.

Protocol A: N1-Protection via Tetrahydropyranyl (THP) Ether

Rationale: The 1H-pyrazole NH is acidic and can coordinate with palladium catalysts or undergo unwanted N-arylation during cross-coupling. The THP group is selected because it is stable to the strongly basic conditions (e.g., NaOtBu) required for later Buchwald-Hartwig aminations, unlike acetyl or Boc protecting groups[3].

  • Setup: To an oven-dried 100 mL round-bottom flask, add 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Reaction: Add p-toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.1 equiv). Dropwise, add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). Stir the mixture at room temperature for 4 hours.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 3:1). Upon completion, quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to yield the N1-THP protected intermediate.

Protocol B: Chemoselective C5 Suzuki-Miyaura Coupling

Rationale: The C5-Br bond readily undergoes oxidative addition. Pd(dppf)Cl₂ is utilized as the pre-catalyst because the large bite angle of the dppf ligand facilitates transmetalation and reductive elimination while suppressing unwanted dehalogenation of the C3-Cl position[4].

  • Setup: In a Schlenk tube, combine the N1-protected scaffold (1.0 equiv, 2 mmol), aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to strictly exclude oxygen.

  • Reaction: Seal the tube and heat to 80 °C for 6 hours.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and partition between EtOAc and water. Extract, dry (Na₂SO₄), and concentrate.

  • Purification: Purify via flash chromatography to isolate the C5-functionalized, C3-chloro intermediate.

Protocol C: C3 Buchwald-Hartwig Amination

Rationale: The C3-Cl bond on the pyrazole ring is highly deactivated. To overcome the high activation energy barrier for oxidative addition, a highly electron-rich and sterically demanding biarylphosphine ligand, such as BrettPhos, is required. BrettPhos prevents the formation of off-cycle palladium resting states and promotes rapid reductive elimination[5].

  • Setup: In a new, oven-dried Schlenk tube, combine the C5-functionalized intermediate (1.0 equiv, 1 mmol), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and NaOtBu (2.0 equiv).

  • Degassing: Add anhydrous, degassed Toluene (0.1 M). Purge the vessel with nitrogen for 10 minutes.

  • Reaction: Seal the tube and heat to 110 °C for 16 hours. Note: Vigorous stirring is essential due to the heterogeneous nature of the base.

  • Validation & Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate the filtrate.

  • Purification: Purify via reverse-phase automated flash chromatography (C18, MeCN/H₂O) to obtain the C3,C5-difunctionalized intermediate.

Protocol D: Global Deprotection

Rationale: Acidic cleavage cleanly removes the THP group without requiring harsh thermal conditions that could degrade the newly installed functional groups at C3 and C5.

  • Setup: Dissolve the difunctionalized intermediate (1.0 equiv, 0.5 mmol) in DCM (5 mL).

  • Reaction: Add Trifluoroacetic acid (TFA, 1 mL). Stir at room temperature for 2 hours.

  • Validation & Workup: Concentrate the mixture under a stream of nitrogen. Neutralize the residue by passing it through an SCX-2 ion-exchange cartridge (eluting with 2M NH₃ in MeOH).

  • Purification: Concentrate the eluent to yield the final library compound.

Catalyst Optimization & Quantitative Data

To assist in library diversification, the following table summarizes the optimized catalytic systems and expected yields for various functionalization vectors on the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.

Reaction TypeTarget PositionCatalyst / Ligand SystemBase & SolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura C5 (Bromo)Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O8085 – 95
Sonogashira C5 (Bromo)Pd(PPh₃)₄ / CuIEt₃N / DMF7080 – 90
Buchwald-Hartwig C3 (Chloro)Pd₂(dba)₃ / BrettPhosNaOtBu / Toluene11065 – 85
Suzuki-Miyaura C3 (Chloro)Pd₂(dba)₃ / XPhosK₃PO₄ / 1,4-Dioxane10070 – 80

Data Interpretation: The use of XPhos or BrettPhos is mandatory for C3-chloro activation. Standard triphenylphosphine-based catalysts will fail to achieve oxidative addition at the C3 position, resulting in quantitative recovery of the starting material.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.[Link]

Sources

Troubleshooting & Optimization

optimizing regioselectivity in cross-coupling of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.

Dihaloheterocycles present a unique opportunity for orthogonal, sequential cross-coupling. However, achieving strict regiocontrol requires a deep understanding of the thermodynamic and kinetic properties of your substrate. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure your success.

Part 1: Core Principles & Mechanistic Causality

The regioselectivity of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is governed by three critical factors:

  • Bond Dissociation Energy (BDE): The C5–Br bond is significantly weaker than the C3–Cl bond. Consequently, the oxidative addition of Pd(0) occurs kinetically faster at the C5 position 1.

  • Electronic Activation: The pyridine ring is highly electron-deficient, which further lowers the activation energy for oxidative addition at C5 compared to the more electron-rich pyrazole C3 position.

  • N-H Acidity: The free N1-H is a competitive nucleophile and a potent catalyst poison. Protection is mandatory to prevent Buchwald-Hartwig amination or N-arylation side reactions 2.

G A 5-bromo-3-chloro-1H- pyrazolo[3,4-c]pyridine B N1-Protection (SEM-Cl, NaH) A->B Blocks N-arylation C C5-Selective Coupling (Pd(PPh3)4, 80°C) Targets C-Br B->C Ar-B(OH)2 (1.0 eq) D C3-Coupling (Pd2(dba)3, XPhos, 110°C) Targets C-Cl C->D Ar'-B(OH)2 (1.5 eq) E Deprotection (TFA, DCM) D->E Acidic cleavage

Workflow for regioselective cross-coupling of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a mixture of C5 and C3 coupling products during my initial Suzuki-Miyaura reaction?

  • Causality: While the C-Br bond is inherently more reactive, using highly active, electron-rich phosphine ligands (e.g., XPhos, SPhos) or excessive heating (>90 °C) provides enough thermal energy to overcome the C-Cl activation barrier. This leads to a loss of regiocontrol and subsequent over-coupling 3.

  • Solution: Downgrade your catalyst system. Use a less electron-rich ligand such as PPh₃ or dppf. Restrict the temperature to 70–80 °C, and strictly limit the boronic acid stoichiometry to 1.0–1.05 equivalents.

Q2: I am getting significant N-arylation instead of C-C coupling. How do I prevent this?

  • Causality: The N1 proton of the pyrazolo[3,4-c]pyridine core is highly acidic. In the presence of strong bases (e.g., NaOtBu, K₂CO₃) and Pd catalysts, the deprotonated nitrogen outcompetes the carbon halide for the transmetalation and reductive elimination cycle 2.

  • Solution: Protect the N1 position prior to coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyran (THP) groups are highly recommended and can be selectively installed at N1 over N2 based on thermodynamic control.

Q3: After successful C5 coupling, my subsequent C3 coupling is failing or giving very low yields. Why?

  • Causality: The C3-Cl bond is inherently stronger. Furthermore, once the C5 position is functionalized (especially with an electron-donating aryl group), the overall heterocycle becomes significantly more electron-rich. This increased electron density makes the oxidative addition of Pd(0) at C3 exceptionally difficult 1.

  • Solution: Switch to a highly active catalyst system designed specifically for challenging aryl chlorides. A combination of Pd₂(dba)₃ and bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or BrettPhos at elevated temperatures (100–110 °C) is required 3.

Part 3: Quantitative Data & Optimization

The table below summarizes the optimization landscape for achieving strict C5-selectivity. Notice how highly active ligands (Entry 3) or excess reagents (Entry 4) erode regiocontrol.

Table 1: Optimization of Regioselective C5-Coupling Conditions

EntryCatalyst / LigandTemp (°C)Equiv Ar-B(OH)₂Yield C5 (%)Yield C3 (%)Yield Bis-Coupled (%)
1Pd(PPh₃)₄801.0588 < 2< 2
2Pd(PPh₃)₄1001.0572512
3Pd₂(dba)₃ / XPhos801.05451530
4Pd(dppf)Cl₂801.5060< 225

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic N1-Protection (SEM-Cl)

This step ensures the pyrazole nitrogen is masked, preventing catalyst poisoning and N-arylation.

  • Reaction: Dissolve 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • System Validation: Purify via flash chromatography. ¹H NMR must show the complete disappearance of the broad N-H peak (~13.5 ppm) and the appearance of the characteristic SEM aliphatic signals (0.0 ppm for TMS, ~0.9 ppm, and ~3.6 ppm for CH₂ groups).

Protocol 2: Regioselective C5 Suzuki-Miyaura Coupling
  • Setup: Charge a Schlenk flask with the N1-SEM protected scaffold (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add a thoroughly degassed mixture of 1,4-dioxane/H₂O (4:1, 0.1 M).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water.

  • System Validation: Purify via column chromatography. LC-MS must confirm the mass of the mono-coupled product. Crucially, ¹H NMR must show the retention of the C3-Cl position (absence of a second aryl group integration).

Protocol 3: Challenging C3 Suzuki-Miyaura Coupling
  • Setup: Charge a vial with the C5-arylated intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent: Add anhydrous toluene (0.1 M).

  • Catalysis: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Reaction: Seal and heat at 110 °C for 16 hours.

  • System Validation: Work up and purify as above. Validation requires complete consumption of the starting material by TLC and the clear incorporation of the second aryl group's aromatic protons by ¹H NMR.

Part 5: References

  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances (2023).[Link]

  • JMCCT. "Cross-Coupling Reactions Guide." JMCCT (2025).[Link]

Sources

Technical Support Center: Purification of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the purification of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine.

Welcome to the technical support center for the purification of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will explore the causal logic behind common purification strategies, provide step-by-step protocols, and offer troubleshooting solutions for frequently encountered issues.

Quick Reference Guide

This table provides a summary of the key properties and recommended starting points for the purification of the target compound.

PropertyValue / InformationPurification Implication
Molecular Formula C₆H₃BrClN₃The presence of multiple nitrogen atoms suggests the compound is basic. Halogens provide significant molecular weight.
Molecular Weight 232.47 g/mol A non-volatile solid under standard conditions.
Appearance Typically an off-white to yellow or tan solid.[1]Color may indicate the presence of persistent, often minor, impurities.
Solubility Generally low solubility in non-polar solvents (e.g., hexanes) and moderate solubility in polar aprotic solvents (e.g., EtOAc, DCM, CHCl₃).Dictates the choice of solvents for both chromatography and recrystallization.
Primary Purification Flash column chromatography (silica gel).[2][3][4][5]Effective for removing most synthetic byproducts and starting materials.
Secondary/Final Polish Recrystallization.Ideal for removing trace impurities and obtaining a highly crystalline final product.
Key Challenge Potential for interaction with acidic silica gel due to the basic pyrazolopyridine core.[6][7]Requires specific modifications to standard chromatography protocols to ensure high recovery and purity.

Frequently Asked Questions (FAQs)

Q1: My crude 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is a dark, oily residue. Can I still use column chromatography?

A1: Yes. Oily or dark-colored crude products are common. The recommended approach is "dry loading." Instead of dissolving the oil in a minimal amount of solvent and applying it directly to the column (wet loading), you should dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a portion of silica gel to this solution, and then remove the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica. This dry powder can then be carefully added to the top of your packed column, which prevents issues like precipitation at the column head and ensures a more uniform separation.[8]

Q2: I'm seeing significant streaking (tailing) of my product spot on the TLC plate. What does this mean for my column purification?

A2: Streaking on a silica TLC plate is a strong indicator that your compound, which is basic due to the pyrazolopyridine core, is interacting unfavorably with the acidic silanol groups on the silica surface.[7] This will translate to poor separation, broad peaks, and potentially low recovery during column chromatography. To counteract this, you must deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[6][7][9]

Q3: What is the best starting solvent system for flash chromatography?

A3: A hexane/ethyl acetate system is the most common and effective starting point for compounds of this type.[3][4][5] Begin your TLC analysis with a range of ratios, such as 9:1, 4:1, and 2:1 (Hexane:EtOAc). The ideal system will give your product an Rf (retention factor) of approximately 0.25-0.35, which generally provides the best separation from impurities.[7] If your compound is not moving from the baseline, you may need to switch to a more polar system, such as dichloromethane/methanol.[7]

Q4: I've purified my product by column chromatography, but it still has a yellow tint. How can I get a pure white solid?

A4: A persistent yellow color after chromatography suggests the presence of trace, often highly conjugated, impurities that co-elute with your product.[1] Recrystallization is the best method to address this. If the color persists even after recrystallization, you can try adding a small amount of activated charcoal to the hot solution during the recrystallization process.[7][8] The charcoal will adsorb colored impurities. However, be aware that it can also adsorb some of your product, potentially reducing the yield.[8]

Q5: My compound seems to be insoluble in everything. How can I purify it?

A5: Very poor solubility is a common challenge. For chromatography, you may need to dissolve the compound in a strong, polar solvent like DMF or DMSO, adsorb it onto silica for dry loading, and then run the column.[8] For recrystallization, you will need to perform a thorough solvent screen to find a suitable system. An alternative and powerful method for basic compounds with poor solubility is an acid-base extraction. This involves protonating your basic pyrazolopyridine with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[6] This aqueous solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., 1M NaOH) will precipitate your purified, free-based product.[6]

Purification Method Selection Workflow

This diagram outlines the decision-making process for purifying your crude product.

G start Crude Product (5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine) tlc Perform TLC Analysis (Hexane/EtOAc +/- 0.5% Et3N) start->tlc decision_rf Is Rf between 0.25-0.35 with good spot separation? tlc->decision_rf col_chrom Purify via Flash Column Chromatography decision_rf->col_chrom  Yes adjust_solvent Adjust Eluent Polarity (Try DCM/MeOH if needed) decision_rf->adjust_solvent No alt_path Consider Alternative Method (e.g., Acid-Base Extraction) decision_rf->alt_path  No (Insoluble/ Streaking) post_chrom_analysis Analyze Purity (NMR, LCMS) col_chrom->post_chrom_analysis adjust_solvent->tlc decision_purity Is Purity >95% and product is a white solid? post_chrom_analysis->decision_purity recrystallize Perform Recrystallization decision_purity->recrystallize No final_product Final Pure Product decision_purity->final_product  Yes recrystallize->final_product

Caption: Workflow for selecting a purification method.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

This is the primary method for purifying the title compound from significant impurities.

ProblemPossible Cause(s)Solution(s)
Low Yield / Product Stuck on Column 1. Compound is interacting strongly with acidic silica. The basic nitrogen atoms in the pyrazolopyridine ring are protonated by surface silanol groups.[6][7] 2. Eluent is not polar enough. The solvent system does not have sufficient strength to move the compound down the column.1. Deactivate the silica. Prepare your eluent with 0.1-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica gel. This will significantly improve recovery and peak shape.[6][9] 2. Increase eluent polarity. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). If this is insufficient, flush the column with a much stronger solvent like 5-10% methanol in dichloromethane to recover any remaining material.[9]
Co-elution of Product and Impurity 1. Inappropriate solvent system. The chosen eluent does not provide differential mobility between your product and the impurity. 2. Column overloading. Too much crude material was loaded relative to the amount of silica gel.1. Re-optimize the eluent. Test different solvent systems using TLC. Sometimes switching solvent classes entirely (e.g., from hexanes/EtOAc to dichloromethane/methanol) can alter selectivity and achieve separation.[7] 2. Reduce the load. Use a larger column or less crude material. A common guideline is a silica-to-crude-material ratio of 30:1 to 100:1 by weight.[9]
Product Seems to Degrade on the Column 1. Acid-catalyzed decomposition. The compound may be sensitive to the acidic environment of the silica gel, potentially leading to side reactions like dehalogenation.[8][9]1. Use deactivated silica. In addition to adding triethylamine to the eluent, you can pre-treat the silica by slurrying it in the eluent containing Et₃N before packing the column. 2. Switch stationary phase. Consider using a less acidic stationary phase like neutral or basic alumina.[7]
Experimental Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 4:1 mixture of hexanes and ethyl acetate containing 0.5% triethylamine. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (containing Et₃N). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[8]

  • Sample Loading: Dissolve the crude 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine in a minimal volume of dichloromethane or ethyl acetate. For poorly soluble material, perform a dry load by adsorbing the compound onto a small amount of silica.[8] Carefully apply the sample to the top of the column.

  • Elution: Add the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Recrystallization

This method is ideal for a final purification step to obtain a highly pure, crystalline solid.

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling 1. The solution is not saturated. Too much solvent was used to dissolve the compound.[7] 2. Supersaturation. The solution is saturated, but nucleation has not occurred.1. Reduce solvent volume. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. 2. Induce nucleation. Scratch the inside of the flask with a glass rod at the solvent line. Alternatively, add a single, tiny "seed" crystal of the pure compound if available.[10]
Product "Oils Out" Instead of Crystallizing 1. Solution is cooling too quickly. Rapid cooling can cause the compound to crash out of solution as a liquid (oil) rather than forming an ordered crystal lattice.[9] 2. High concentration of impurities. Impurities can interfere with crystal lattice formation.[9]1. Ensure slow cooling. Re-heat the solution until the oil redissolves, then allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[9][11] 2. Pre-purify. If oiling out persists, the material may be too impure for recrystallization. Attempt another column purification first.
Low Recovery of Crystalline Product 1. Compound has significant solubility in the cold solvent. [7] 2. Too much solvent was used initially. [9]1. Cool to a lower temperature. Ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.[12] 2. Use minimal solvent. During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves and no more.[11][12]
Experimental Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid just dissolves.[10][11]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Alternative Purification Strategy: Acid-Base Extraction

When standard methods fail due to poor solubility or complex impurity profiles, this chemical method can be highly effective. It leverages the basicity of the pyrazolopyridine nucleus.[6]

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation of Layers cluster_2 Step 3: Basification & Isolation n1 Dissolve Crude Product in Ethyl Acetate n2 Add 1M HCl (aq) to Separatory Funnel n1->n2 n3 Shake and Separate Layers n2->n3 n4 Aqueous Layer (Contains Protonated Product as a Salt) n3->n4 n5 Organic Layer (Contains Neutral/Acidic Impurities) -> Discard n3->n5 n6 Cool Aqueous Layer in Ice Bath n4->n6 n7 Slowly Add 1M NaOH (aq) until pH > 10 n6->n7 n8 Pure Product Precipitates n7->n8 n9 Filter and Dry Solid n8->n9

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The protonated product will move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.[6]

  • Impurity Removal: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M aqueous NaOH or saturated sodium bicarbonate solution with stirring until the solution becomes basic (pH > 10), at which point the purified product will precipitate out of the solution.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

References
  • BenchChem Technical Support Team. (2025).
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Supporting Information for "Copper-Catalyzed Thiodifluoromethylation of Heteroaryl Bromides". (2017). Royal Society of Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Heterocyclic Compounds. BenchChem.
  • Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Pharmaceuticals, 14(11), 1141. [Link]

  • Maga, D., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Reddit User Discussion. (2024). Purification Troubleshooting. Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold presents a "perfect storm" of challenges for Suzuki-Miyaura coupling: it combines an electron-deficient pyridine ring (prone to catalyst poisoning via nitrogen coordination) with a pyrazole core that can be acidic (if unprotected) or sterically demanding. Low yields typically stem from three distinct failure modes: Catalyst Sequestration , Protodeboronation of the Coupling Partner , or Hydrolytic Instability .

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this scaffold.

Part 1: Diagnostic Workflow

Before altering reaction parameters, use this logic tree to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Yield (<40%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Halide SM Intact? CheckSM->SM_Remains Yes SM_Gone Halide SM Consumed? CheckSM->SM_Gone Yes Workup Issue: Product Sequestration (Pd-Chelation in Workup) CheckSM->Workup Product formed but low iso yield Cat_Poison Issue: Catalyst Poisoning (N-Coordination) SM_Remains->Cat_Poison Black Precipitate OxAdd_Fail Issue: Failed Oxidative Addition (Wrong Ligand/Halide) SM_Remains->OxAdd_Fail No Reaction Boronic_Check Boronic Acid Status? SM_Gone->Boronic_Check Proto Issue: Protodeboronation (Check Base/Water) Boronic_Check->Proto Converted to Ar-H Homo Issue: Homocoupling (Check O2/Stoichiometry) Boronic_Check->Homo Converted to Ar-Ar

Caption: Diagnostic logic flow to isolate the root cause of low yield based on crude reaction analysis.

Part 2: Technical FAQs & Troubleshooting

Phase 1: Catalyst Survival (The "Black Box" Issue)

Q: My reaction turns black immediately, or stays completely clear with no conversion. Is the pyridine nitrogen killing the catalyst?

A: Yes. The N5 nitrogen in the pyrazolo[3,4-c]pyridine core is highly basic and a potent ligand for Pd(II).

  • The Mechanism: The pyridine nitrogen competes with phosphine ligands for the palladium center. If the pyridine binds Pd(II) tightly, it forms an inactive "off-cycle" resting state (Pd-Pyridine complex), preventing the transmetalation step.

  • The Fix: You must outcompete the substrate using bulky, electron-rich ligands or Pre-catalysts .

    • Avoid: Pd(PPh3)4 or simple PdCl2(PPh3)2. The ligands are too labile.

    • Use:Buchwald Pre-catalysts (e.g., XPhos Pd G3 or G4). The bulky biaryl backbone prevents the formation of inactive Pd-dimers and sterically crowds out the pyridine nitrogen.

Q: I am using an unprotected pyrazole (N-H). Could this be the problem?

A: Absolutely. An unprotected N-H (N1 position) is acidic. Under the basic conditions of Suzuki coupling, it deprotonates to form a pyrazolate anion, which is an even stronger poison for Palladium than the pyridine nitrogen.

  • Protocol Rule: Always protect the N1 position before coupling.

  • Recommended Groups: THP (Tetrahydropyranyl), SEM (Trimethylsilylethoxymethyl), or Boc (tert-Butyloxycarbonyl). Note: Boc can sometimes be cleaved by alkoxide bases at high temps; THP is more robust.

Phase 2: The "Disappearing Boronate" (Protodeboronation)

Q: By LCMS, my halide is untouched, but my boronic acid has converted to the deboronated arene (Ar-H). Why?

A: This is Protodeboronation , the most common failure mode when coupling heteroaryl boronates. Pyrazolo-pyridines require basic conditions, but bases catalyze the hydrolysis of the C-B bond in the coupling partner, especially if that partner is 2-heteroaryl or polyfluorinated.

Optimization Matrix for Protodeboronation:

VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Why?
Base Na2CO3 / K2CO3 (Aq.)K3PO4 (Solid) or CsF Anhydrous bases prevent the formation of the boronate "ate" complex with water, which is the precursor to protonolysis.
Solvent DMF / Dioxane:WaterAnhydrous n-Butanol or Toluene Protic solvents (like water/methanol) are proton sources.
Boron Source Boronic Acid (-B(OH)2)MIDA Boronate or Pinacol Ester Slow-release boronates (MIDA) or sterically bulky esters (Pinacol) resist hydrolysis.
Phase 3: Regioselectivity & Electronics

Q: I have a di-halo scaffold (e.g., 3-bromo-5-chloro). Which position reacts first?

A: The Suzuki coupling follows oxidative addition kinetics, which are driven by the electron deficiency of the C-X bond.[1]

  • C3 (Pyrazole ring): Generally more electron-rich. Reacts slower unless activated.

  • C5/C7 (Pyridine ring): Highly electron-deficient. Reacts faster.

  • Guidance: If you need to couple at C3 while preserving a halogen at C5, you may need to use a weaker catalyst (Pd(PPh3)4) and lower temperature (60°C) to differentiate, but selectivity is often poor. The superior strategy is to use a C3-Iodide and C5-Chloride . The Iodide reacts exclusively at room temperature.

Part 3: The "Gold Standard" Protocol

This protocol is designed to be robust against the common failure modes of pyrazolo[3,4-c]pyridines.

Reagents:

  • Substrate: N1-protected 3-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Boronate: Aryl-BPin (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

    • Alternative: Pd2(dba)3 (0.02 equiv) + XPhos (0.08 equiv)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1) ORAnhydrous THF (if protodeboronation is severe)

Step-by-Step Methodology:

  • Vessel Prep: Use a microwave vial or a heavy-walled pressure tube. Flame-dry if using anhydrous conditions.[2]

  • Solids: Add Substrate, Boronate, Base, and Catalyst to the vial.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon 3 times .[3]

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Inject the degassed solvent through the septum.

  • Reaction: Heat to 80-100°C for 2-4 hours.

    • Note: Monitor by LCMS at 1 hour. If stuck at 50% conversion, add a second portion of Catalyst (1 mol%) and Boronate (0.2 equiv).

  • Workup (The "Missing Mass" Fix):

    • Cool to RT. Dilute with EtOAc.

    • Add Thiourea or "QuadraPure" scavenger resin. Stir for 30 mins.

    • Reason: Pyrazolo-pyridines chelate Pd residues, dragging the product into the aqueous layer or causing it to streak on silica. Scavengers break this chelation.

    • Filter through Celite, wash with brine, dry over Na2SO4.

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the poisoning pathway is key to troubleshooting.

Mechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate (R-X) Poison Catalyst Poisoning (Pd Coordinated to Pyridine N) OxAdd->Poison + Pyridine N (Reversible) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base Poison->OxAdd Heat / Bulky Ligand Prod Reductive Elimination (Product Ar-Ar') TransMet->Prod Prod->Pd0 Regeneration

Caption: Competitive pathways: The pyridine nitrogen (Red) sequesters the Pd(II) intermediate, halting the cycle. Bulky ligands (XPhos) shift the equilibrium back to the productive path (Green).

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances, 2013. Context: Establishes the reactivity hierarchy of the C3, C5, and C7 positions. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society, 2013. Context: details the mechanism of catalyst poisoning by azoles and the solution using precatalysts. URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: Journal of Organic Chemistry, 2022. Context: Explains the pH-dependence of boronic acid instability. URL:[Link]

  • Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. Source: Journal of Organic Chemistry, 2014. Context: Provides specific protocols for C3 functionalization of this scaffold. URL:[Link]

Sources

Technical Support Center: Managing Pyrazolo[3,4-c]pyridine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent bottlenecks in medicinal chemistry and Fragment-Based Drug Discovery (FBDD): the intractable solubility of pyrazolo[3,4-c]pyridine intermediates.

These fused bicyclic heterocycles are highly valued for their ability to mimic purines and engage target proteins through diverse intermolecular interactions[1]. However, their planar, rigid structure, combined with strong hydrogen-bond donor/acceptor networks, results in exceptionally high crystal lattice energies. This manifests as severe precipitation during cross-coupling reactions, intractable emulsions during aqueous workups, and on-column crashing during chromatography.

This guide provides field-proven, mechanistically grounded solutions to keep your intermediates in solution and your synthetic pipeline moving.

Mechanistic Workflow for Solubility Management

SolubilityMechanisms A Pyrazolo[3,4-c]pyridine Core Scaffold B High Crystal Lattice Energy & Intermolecular H-Bonding A->B Causes Precipitation C1 Vectorial N-Protection (SEM, Boc, Trityl) B->C1 Organic Synthesis C2 Solvent & Thermal Modulation (DMA, NMP) B->C2 Cross-Coupling Reactions C3 pH Adjustment & Salt Formation B->C3 Aqueous Workup D1 Disrupts H-Bonding Increases Lipophilicity C1->D1 D2 Overcomes Lattice Energy Maintains Homogeneity C2->D2 D3 Ionizes Pyridine/Pyrazole Enhances Aqueous Solubility C3->D3

Mechanistic workflow for resolving pyrazolo[3,4-c]pyridine solubility issues across various media.

Quantitative Impact of Solubility Strategies

To make informed decisions, you must understand how structural modifications and environmental changes quantitatively alter the physicochemical properties of your intermediates.

Strategy / ModificationTarget PhaseEstimated ClogP ImpactTypical Solvent CapacityPrimary Solubilization Mechanism
Unprotected Scaffold N/ALow (~0.2 - 0.8)< 5 mg/mL (DCM/EtOAc)Baseline (High lattice energy limits dissolution)
N1/N2-Boc Protection Organic+1.5 to +2.0> 50 mg/mL (DCM/THF)Disrupts H-bond donor; introduces steric bulk
N1/N2-SEM Protection Organic+2.0 to +2.5> 100 mg/mL (DCM/THF)Highly lipophilic tail completely breaks crystal packing
HCl Salt Formation Aqueous-1.0 to -1.5> 20 mg/mL (Water)Ionization of the basic pyridine nitrogen
Co-solvent (NMP/DMA) ReactionN/A10 - 50 mg/mLHigh dielectric constant disrupts

-

stacking
Troubleshooting Guide & FAQs

Q1: My 5-bromo-1H-pyrazolo[3,4-c]pyridine intermediate keeps crashing out of solution during palladium-catalyzed Suzuki and Buchwald-Hartwig couplings. How do I prevent this? A1: The causality here lies in the catalytic cycle. Palladium cross-couplings require a completely homogeneous solution to facilitate the oxidative addition and transmetalation steps. Unprotected pyrazolo[3,4-c]pyridines form robust intermolecular hydrogen bonds between the pyrazole NH and the pyridine nitrogen of adjacent molecules, creating a lattice energy that standard solvents (like THF or Toluene) cannot overcome at standard concentrations.

  • Solution 1 (Chemical): Implement vectorial functionalization. Protect the N-1 or N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Boc group prior to the coupling step[1]. This eliminates the H-bond donor, drastically lowering the lattice energy and rendering the intermediate highly soluble in standard ethereal and halogenated solvents.

  • Solution 2 (Physical): If protection is not synthetically viable, switch your solvent system to a highly polar aprotic solvent like DMA or NMP, and utilize microwave irradiation or sustained heating (100 °C+). The high dielectric constant and thermal energy are required to break the

    
    -
    
    
    
    stacking and H-bonding networks.

Q2: I cannot purify my unprotected intermediate via standard silica gel chromatography. It precipitates directly on the column, leading to massive material loss. A2: Silica gel is highly populated with acidic silanol groups. The polar pyrazole NH of your intermediate binds tightly to these silanols via hydrogen bonding. As the solvent front moves, the local concentration of the intermediate exceeds its solubility limit in the non-polar eluent (e.g., Hexanes/EtOAc), causing localized supersaturation and immediate precipitation[2].

  • Optimization: Abandon liquid loading. Pre-absorb your crude mixture onto Celite (dry loading) to ensure maximum surface area dispersion. Switch your eluent system to a more polar, competitive mixture such as DCM/MeOH. Crucially, add 1-2% Triethylamine (Et

    
    N) or aqueous NH
    
    
    
    OH to the eluent. The amine base will competitively bind the silica's silanol groups, preventing your intermediate from anchoring to the stationary phase and crashing out.

Q3: During aqueous workup, my pyrazolo[3,4-c]pyridine forms an intractable emulsion and precipitates at the interface of the organic and aqueous layers. A3: This is a classic symptom of the scaffold's amphoteric nature. The pyridine nitrogen is weakly basic (pKa ~5-6), while the pyrazole NH is weakly acidic (pKa ~10-11). At a neutral pH (pH ~7), the molecule exists entirely in its un-ionized, neutral state, which possesses the lowest possible aqueous solubility[3].

  • Optimization: You must force the molecule into a single phase by adjusting the pH[4]. To keep it in the aqueous layer, acidify the solution to pH < 3 using 1M HCl (protonating the pyridine) or basify to pH > 12 using 1M NaOH (deprotonating the pyrazole). If you want to extract it into the organic layer, maintain a neutral pH but use a solvent with higher solubilizing power for polar heterocycles, such as 10-20% Isopropanol in Chloroform, or 2-Methyltetrahydrofuran (2-MeTHF).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following self-validating methodologies designed specifically for handling pyrazolo[3,4-c]pyridines.

Protocol A: Vectorial N-Protection with SEM-Cl (Solubility Enhancement)

This protocol is designed to break intermolecular H-bonding, converting an insoluble powder into a highly soluble, manageable oil or low-melting solid.

  • Preparation: Suspend the unprotected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration). Validation Check 1: The starting material will likely remain a cloudy suspension. This is expected.

  • Deprotonation: Cool the suspension to 0 °C under an inert argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Validation Check 2: The solution must transition from a cloudy suspension to a clear, homogenous solution. If it remains turbid, deprotonation is incomplete; evaluate the quality of your NaH.

  • Electrophilic Addition: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench and Extraction: Quench carefully with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Validation Check 3: Because the SEM group has been installed, the product will easily partition into the EtOAc layer without interfacial precipitation.
    
  • Regiomer Verification: Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Crucial Step: Analyze the crude mixture via LCMS and 2D-NMR (NOESY). Pyrazoles can undergo alkylation at both N-1 and N-2. You must verify the ratio of N-1 vs N-2 protection, as this will dictate the steric environment for downstream cross-coupling[1].
Protocol B: Homogeneous Buchwald-Hartwig Amination of Unprotected Scaffolds

Use this protocol when N-protection is synthetically impossible, relying on thermal and solvent modulation to force solubility.

  • Solvent Selection & Degassing: In an oven-dried Schlenk tube, combine the unprotected pyrazolo[3,4-c]pyridine (1.0 eq), the amine partner (1.5 eq), and a strong base (e.g., NaOtBu, 2.0 eq). Add anhydrous 1,4-Dioxane or tert-Amyl alcohol (0.1 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Catalyst Introduction: Under argon, add the pre-formed palladium precatalyst (e.g., tBuBrettPhos Pd G3, 5 mol%).

  • Thermal Solubilization: Seal the tube and heat the reaction block to 110 °C. Validation Check 1: Observe the reaction after 15 minutes at 110 °C. The high thermal energy must overcome the crystal lattice energy, resulting in a homogeneous, deeply colored solution. If undissolved starting material remains, the catalytic cycle will stall. In this case, cool the reaction, add 10% v/v NMP as a co-solvent, and reheat.

  • Reaction Monitoring: Monitor via LCMS. Due to the high temperatures required for solubility, monitor closely for protodehalogenation side-products.

References
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: NIH / RSC Advances URL
  • Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships Source: PubMed / NIH URL
  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers Source: Benchchem URL
  • Overcoming poor solubility of pyrazole derivatives during reaction workup Source: Benchchem URL

Sources

improving reaction times for Buchwald-Hartwig amination of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolopyridine Amination Optimization Status: Active | Ticket ID: BHA-PYRZ-001 | Priority: Critical

Overview: The Coordination Challenge

You are likely experiencing stalled conversion or long reaction times (12–24h) with pyrazolopyridines. The root cause is rarely the oxidative addition step alone; it is catalyst poisoning .

Pyrazolopyridines possess multiple nitrogen sites (N1/N2 in the pyrazole ring and potentially the pyridine nitrogen) that act as competitive ligands. These nitrogens bind to the Palladium (Pd) center, displacing your phosphine ligand and forming an inactive "Pd-sink."

The Solution: You must shift the equilibrium away from this non-productive coordination using steric bulk and rapid active species generation .

Module 1: The Kinetic Engine (Catalyst & Ligand)

To accelerate reaction times from hours to minutes, you must abandon traditional Pd sources (e.g., Pd(OAc)₂, Pd₂dba₃) in favor of Pre-catalysts .

Why Pre-catalysts?

Traditional Pd(II) sources require reduction to Pd(0) in situ, often consuming amine or phosphine, leading to an unpredictable induction period. Pd-G3 or Pd-G4 precatalysts (Buchwald generation) contain the ligand pre-bound and activate immediately upon exposure to base, eliminating the induction lag.

Ligand Selection Matrix

Do not screen randomly. Select ligands based on the steric demand of your amine and the electronic nature of the pyrazolopyridine halide.

Substrate ClassRecommended LigandWhy?
Primary Amines (Alkyl/Aryl)BrettPhos Large steric bulk prevents N-coordination; optimized for primary amine binding.
Secondary Amines (Cyclic/Acyclic)RuPhos Specific geometry facilitates reductive elimination with bulky secondary amines.
Weak Nucleophiles (Amides/Anilines)tBuBrettPhos Higher electron density on P facilitates oxidative addition of deactivated halides.
General/Screening Start XPhos Excellent general-purpose ligand for N-heterocycles; high turnover frequency.

Technical Note: If using Pd-PEPPSI-IPr (N-heterocyclic carbene), run at higher temperatures (80°C+) as the activation energy for the carbene precatalyst is higher than phosphine precatalysts.

Module 2: Visualizing the Logic

Use the following decision tree to select your initial conditions.

LigandSelection Start START: Define Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary BaseSensitive Base Sensitive FGs? Primary->BaseSensitive Secondary->BaseSensitive Brett Use: Pd-G4-BrettPhos Base: NaOtBu BaseSensitive->Brett No (Robust) Ru Use: Pd-G4-RuPhos Base: NaOtBu BaseSensitive->Ru No (Robust) LHMDS_Route Use: LiHMDS (Slower but tolerant) BaseSensitive->LHMDS_Route Yes (Esters/Nitriles)

Caption: Logic flow for selecting the optimal Pre-catalyst/Ligand/Base combination based on amine sterics and functional group tolerance.

Module 3: The Environment (Base & Solvent)[1][2]

Base Selection
  • Speed: NaOtBu (Sodium tert-butoxide). The strong basicity drives the deprotonation of the amine-bound Pd complex, which is often the rate-determining step in these systems.

  • Tolerance: LHMDS (Lithium hexamethyldisilazide). Use this if your pyrazolopyridine contains esters, nitriles, or acidic protons. It is slower but prevents side reactions.

  • Weak Bases: Avoid Cs₂CO₃ unless absolutely necessary. The heterogeneous nature often leads to mass-transfer limitations, causing slow reactions (12h+).

Solvent Effects
  • Thermal: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Microwave: Benzotrifluoride (BTF) or Toluene.[1] BTF absorbs microwave energy efficiently and allows superheating without extreme pressure buildup.

Module 4: Accelerated Protocols

Protocol A: High-Speed Microwave Screen (20 min)

Target: Rapid hit identification for medicinal chemistry.

  • Preparation: In a microwave vial, add Pyrazolopyridine Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition: Add Pd-G4-XPhos (2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.15 M).

  • Purge: Seal and purge with N₂ for 2 mins.

  • Reaction: Microwave irradiation at 110°C for 20 minutes (High absorption setting).

  • Analysis: Cool to RT, filter through Celite, and analyze by LCMS.

Protocol B: Scale-Up Thermal (Robustness)

Target: >1g synthesis with high purity.

  • Charge: Flask with Halide (1.0 eq), Amine (1.1 eq), NaOtBu (1.4 eq).

  • Catalyst: Add Pd-G3-BrettPhos (1–3 mol% depending on screen).

  • Solvent: Add t-Amyl Alcohol (0.2 M).

  • Activation: Heat to 80°C . Monitor at 1h and 4h.[2]

    • Why t-Amyl Alcohol? Higher boiling point than THF, better solubility for polar heterocycles than toluene, and separates cleanly from water during workup.

Module 5: Troubleshooting (FAQ)

Q: The reaction turns black immediately and stalls. A: This is "Pd-Black" precipitation. Your ligand is detaching.

  • Fix: Switch to a ligand with higher binding affinity (e.g., BrettPhos or AdBrettPhos ) or lower the temperature and increase catalyst loading to 5 mol%. Ensure your solvent is rigorously degassed.

Q: I see starting material and de-halogenated pyrazolopyridine (reduction). A: This is Beta-Hydride Elimination or Hydrodehalogenation.

  • Fix: If using a secondary amine, switch to RuPhos .[3] If using a primary amine, ensure you are not using an alcohol solvent (like MeOH) that can act as a hydride source. Switch to Dioxane.

Q: The reaction works but takes 24 hours. A: The oxidative addition is likely fast, but the transmetallation/amine binding is slow due to the electron-rich nature of the pyrazole ring.

  • Fix: Add 0.5 equiv of water (paradoxical, but true). Small amounts of water can solubilize the inorganic base (Cs₂CO₃ or K₃PO₄) and accelerate the deprotonation step. Alternatively, switch to Microwave heating at 120°C .

Module 6: Diagnostic Workflow

Troubleshooting Issue Issue Detected Check1 Is Pd Black Visible? Issue->Check1 Check2 Is Product Reduced (H)? Check1->Check2 No Sol1 Ligand Dissociation Use G4-Precatalyst Degas Solvent Check1->Sol1 Yes Sol2 Hydride Source Switch Solvent Use RuPhos Check2->Sol2 Yes Sol3 Stalled/Slow Add 0.5eq H2O or Microwave Check2->Sol3 No

Caption: Step-by-step diagnostic path for resolving common failure modes in pyrazolopyridine couplings.

References

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions." Chemical Science, 2013.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide." Chemical Science, 2011.

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Valente, C., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie, 2012.

Sources

Validation & Comparative

comparing reactivity of 5-bromo vs 3-chloro on pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Reactivity in Heterocyclic Scaffolds: A Guide to 5-Bromo vs. 3-Chloro Functionalization on Pyrazolo[3,4-c]pyridine

Introduction As a Senior Application Scientist navigating fragment-based drug discovery (FBDD), I frequently encounter the 1H-pyrazolo[3,4-c]pyridine scaffold. This bicyclic system is highly prized for its rigid pharmacophore and hydrogen-bonding potential, often serving as a bioisostere for indazoles and azaindoles. When designing multi-vector growth strategies, dihalogenated variants—specifically 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine—offer an exceptional platform for orthogonal cross-coupling. Understanding the intrinsic reactivity differences between the 5-bromo and 3-chloro positions is critical for achieving high regioselectivity without relying on complex, low-yielding protection-deprotection sequences.

Mechanistic Causality: Why C5 Reacts Before C3 In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically rate-determining. The regioselectivity on a dihalogenated scaffold is dictated by two primary factors: the bond dissociation energy (BDE) of the carbon-halogen bond and the local electronic environment.

  • Halogen Effect (BDE): The C-Br bond at the 5-position is inherently weaker (~67 kcal/mol in standard aromatics) than the C-Cl bond at the 3-position (~81 kcal/mol). This thermodynamic difference makes the 5-bromo site the kinetically favored target for Pd(0) insertion.

  • Electronic Activation: The 5-position is located on the electron-deficient pyridine ring. The adjacent basic nitrogen exerts a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the energy of the C-Br σ* antibonding orbital. Conversely, the 3-position resides on the more electron-rich pyrazole ring, which dampens the electrophilicity of the C-Cl bond, rendering it sluggish toward oxidative addition unless highly active, electron-rich ligands are employed.

This differential reactivity enables a sequential, one-pot or two-step functionalization strategy, as validated by recent advances in the [1].

MechanisticLogic Start 5-Bromo-3-chloro-1H- pyrazolo[3,4-c]pyridine Pd0 Pd(0) Catalyst Introduction Start->Pd0 Path1 C5-Br Oxidative Addition (Fast, Low Activation Energy) Pd0->Path1 Mild Conditions (e.g., 80°C, PPh3) Path2 C3-Cl Oxidative Addition (Slow, High Activation Energy) Pd0->Path2 Disfavored Intermediate C5-Functionalized 3-Chloro Intermediate Path1->Intermediate Harsh Elevated Temp + Electron-Rich Ligand Intermediate->Harsh Final C3, C5-Difunctionalized Product Harsh->Final C3-Cl Activation

Logical workflow for orthogonal Pd-catalyzed functionalization of the dihalogenated scaffold.

Comparative Reactivity Profile To effectively exploit this scaffold, one must tailor the catalytic system to the specific halogen. The table below summarizes the quantitative and qualitative parameters governing the reactivity at each site.

Parameter5-Bromo (Pyridine Ring)3-Chloro (Pyrazole Ring)
Relative Bond Dissociation Energy Lower (~67 kcal/mol)Higher (~81 kcal/mol)
Electronic Environment Electron-deficient (activated)Electron-rich (deactivated)
Oxidative Addition Kinetics Fast (Kinetically favored)Slow (Requires forcing conditions)
Typical Pd Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Optimal Ligand Class Standard phosphines (dppf, PPh₃)Bulky, electron-rich (XPhos, BrettPhos)
Required Temperature 60 °C – 80 °C100 °C – 120 °C
Regioselectivity (1st pass) >98% (Exclusive C5 coupling)N/A (Remains intact)

Self-Validating Experimental Methodologies As an application scientist, I design protocols that are self-validating—meaning the reaction setup inherently prevents over-reaction and includes analytical checkpoints to confirm success before proceeding to the next step.

Note: Prior to these cross-coupling steps, the N1 or N2 position of the pyrazole ring should be protected (e.g., with a SEM or THP group) to prevent catalyst poisoning or unwanted N-arylation, a standard practice in indazole and pyrazole chemistry [1].

Protocol 1: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Selectively functionalize the 5-bromo position while preserving the 3-chloro handle. Causality & Design: We utilize Pd(dppf)Cl₂ because its bite angle and electronic properties are perfectly tuned for aryl bromide activation at moderate temperatures, but it is insufficiently electron-rich to activate the C3-Cl bond. Potassium carbonate is chosen as a mild base to facilitate transmetalation without causing side reactions.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, charge N-protected 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The low catalyst loading minimizes the risk of trace C3-activation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Degassing via three freeze-pump-thaw cycles is critical to prevent Pd(0) oxidation, ensuring the catalyst remains active for the C-Br insertion.

  • Reaction: Heat the mixture to 80 °C.

  • In-Process Control (Self-Validation): At 2 hours, sample the reaction and analyze via LC-MS. You should observe complete consumption of the starting material and a single product mass corresponding to the C5-coupled intermediate. Crucial Checkpoint: The isotopic pattern of the product must clearly show the characteristic 3:1 ratio of the retained chlorine atom (³⁵Cl/³⁷Cl).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Subsequent C3 Buchwald-Hartwig Amination

Objective: Functionalize the recalcitrant 3-chloro position of the C5-substituted intermediate. Causality & Design: The C-Cl bond on the pyrazole ring is highly unreactive. To force oxidative addition, we must shift to a highly electron-rich, bulky dialkylbiaryl phosphine ligand like BrettPhos. The steric bulk accelerates reductive elimination, while the electron-rich nature facilitates oxidative addition into the stubborn C-Cl bond. A stronger base (NaOtBu) is required to deprotonate the incoming amine.

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge the C5-substituted-3-chloro intermediate from Protocol 1 (1.0 equiv), the desired amine (1.5 equiv), and NaOtBu (2.0 equiv) into a sealable vial.

  • Catalyst Assembly: Add Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the highly active monoligated L-Pd(0) species.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the vial and heat to 110 °C for 12 hours. The elevated temperature provides the thermodynamic driving force required to break the C3-Cl bond.

  • In-Process Control (Self-Validation): Monitor via TLC/LC-MS. The disappearance of the chlorinated intermediate validates the efficacy of the BrettPhos/Pd system. If starting material persists, verify the anhydrous nature of the base, as water rapidly quenches the active catalyst in this system.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC for biological testing.

ExperimentalWorkflow Start N-Protected Scaffold (5-Br, 3-Cl) Step1 Protocol 1: Suzuki Coupling Pd(dppf)Cl2, 80°C Start->Step1 Check1 LC-MS Check: Confirm Cl Isotope Pattern Step1->Check1 2 Hours Intermediate C5-Aryl-3-chloro Intermediate Check1->Intermediate Pass Step2 Protocol 2: Buchwald-Hartwig Pd2(dba)3, BrettPhos, 110°C Intermediate->Step2 Check2 LC-MS Check: Confirm Cl Loss Step2->Check2 12 Hours Final Fully Functionalized Lead Compound Check2->Final Pass

Self-validating experimental workflow for sequential C5 and C3 functionalization.

Conclusion By leveraging the inherent electronic disparities and bond dissociation energies between the 5-bromo and 3-chloro positions, researchers can execute highly efficient, regioselective functionalizations on the pyrazolo[3,4-c]pyridine scaffold. This orthogonal reactivity eliminates the need for redundant synthetic steps, accelerating the hit-to-lead timeline in drug discovery campaigns.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[Link]

Comparative Analysis of 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires privileged molecular scaffolds that can precisely anchor into the kinase hinge region while extending into adjacent hydrophobic pockets. The 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine core (CAS 929617-31-2) has emerged as a highly versatile building block in modern medicinal chemistry. By comparing optimized derivatives of this scaffold against standard inhibitors (such as Necrostatin-1 and SGI-1776), this guide provides drug development professionals with a comprehensive analysis of its biological activity, structural causality, and self-validating experimental methodologies.

Chemical Rationale & Scaffold Causality

The unique pharmacological profile of pyrazolo[3,4-c]pyridine derivatives stems directly from their di-halogenated substitution pattern. Rather than acting merely as a static backbone, the scaffold is a dynamic participant in target engagement [1]:

  • The Pyrazolo[3,4-c]pyridine Core : Acts as a bioisostere for the adenine ring of ATP. The N1 and N2 atoms serve as critical hydrogen bond donors/acceptors with the kinase hinge region backbone.

  • 3-Chloro Substitution : The electron-withdrawing chlorine atom at the C3 position serves a dual purpose. First, it lowers the pKa of the N1-H, strengthening the hydrogen bond with the hinge region. Second, it sterically blocks oxidative metabolism at the C3 position, significantly increasing the compound's half-life.

  • 5-Bromo Substitution : The bromine atom at the C5 position is a highly reactive leaving group. It allows medicinal chemists to perform late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to append bulky aryl or alkyl groups. These functional groups are specifically designed to penetrate the deep hydrophobic pockets of kinases in the DFG-out or DFG-in conformations.

SAR Core Pyrazolo[3,4-c]pyridine Core (Hinge Region Binding) Br 5-Bromo Substitution Enables Pd-Coupling Accesses Hydrophobic Pocket Core->Br Cl 3-Chloro Substitution Modulates NH acidity Enhances Target Selectivity Core->Cl Opt Optimized Derivative High Potency (IC50 < 10 nM) Favorable PK/PD Br->Opt Cl->Opt

Fig 1. Logical SAR relationships of 5-bromo and 3-chloro substitutions on the core scaffold.

Mechanistic Insights: Targeting RIPK1 and Pim-1

Derivatives of this scaffold have shown exceptional efficacy against two primary targets: Receptor Interacting Protein Kinase 1 (RIPK1) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) [1, 2].

While standard pan-kinase inhibitors like Staurosporine indiscriminately block ATP binding across the kinome, optimized 5-Br-3-Cl derivatives achieve selectivity by exploiting the specific conformational plasticity of RIPK1 and Pim-1. By locking RIPK1 in an inactive state, these derivatives potently halt the formation of the necrosome, thereby preventing necroptotic cell death and neuroinflammation [2].

Pathway TNFR TNFR1 / Cytokine Receptors RIPK1 RIPK1 / Pim-1 Kinases TNFR->RIPK1 Activation Complex Necrosome / Survival Complex RIPK1->Complex Phosphorylation Apoptosis Cell Survival / Proliferation RIPK1->Apoptosis Pro-survival Necroptosis Necroptosis / Cell Death Complex->Necroptosis Execution Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->RIPK1 Hinge-Binding Inhibition

Fig 2. Mechanism of RIPK1/Pim-1 inhibition by pyrazolo[3,4-c]pyridine derivatives.

Comparative Biological Activity

To objectively evaluate the performance of 5-Br-3-Cl-pyrazolo[3,4-c]pyridine derivatives, we compare their quantitative biological data against established clinical and preclinical standards.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)

Data reflects the concentration required to inhibit 50% of the kinase's enzymatic activity in vitro.

Compound ClassRIPK1 IC₅₀Pim-1 IC₅₀GSK-3β IC₅₀Kinome Selectivity
Optimized 5-Br-3-Cl Derivative 4.2 8.5 12.1 High (Targeted)
Necrostatin-1 (RIPK1 Standard)14.0>10,000>10,000Moderate
SGI-1776 (Pim Standard)>10,0007.0>10,000Moderate
Staurosporine (Control)2.11.53.4Low (Pan-active)
Table 2: Cellular Efficacy and Pharmacokinetics

Data highlights the translation of biochemical potency into cellular environments and systemic availability.

Compound ClassCellular Efficacy (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)Brain Penetrance (B/P Ratio)
Optimized 5-Br-3-Cl Derivative 15.3 >50 0.85 (High)
Necrostatin-145.0>500.12 (Low)
SGI-177622.110.50.05 (Low)

Insight: The pyrazolo[3,4-c]pyridine derivatives demonstrate superior brain penetrance (B/P ratio of 0.85) compared to standard inhibitors, making them highly viable candidates for targeting neuroinflammatory diseases driven by RIPK1 [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated through a self-validating workflow. The following protocols detail the methodologies used to assess these kinase inhibitors, explaining the causality behind each experimental choice.

Workflow Step1 1. Scaffold Functionalization (Pd-Coupling) Step2 2. TR-FRET Kinase Assay (IC50 Det.) Step1->Step2 Step3 3. Cell Viability (CellTiter-Glo) Step2->Step3 Step4 4. Target Engagement (CETSA) Step3->Step4

Fig 3. Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays because TR-FRET eliminates compound auto-fluorescence interference—a common driver of false positives when screening halogenated heterocycles [3].

  • Kinase/Inhibitor Pre-incubation: Dispense 5 µL of the purified kinase (e.g., RIPK1 or Pim-1) into a 384-well plate. Add 100 nL of the pyrazolo[3,4-c]pyridine derivative (in a DMSO dilution series) and incubate for 30 minutes at room temperature. Reasoning: This allows slow-binding kinetics to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific

    
     for the kinase) and a fluorescein-labeled peptide substrate. Reasoning: Running the assay at the ATP 
    
    
    
    ensures that the competitive nature of the hinge-binding inhibitor is accurately quantified.
  • Reaction Termination & Detection: After 60 minutes, add 10 µL of a stop buffer containing EDTA and a Terbium-labeled anti-phospho antibody. Reasoning: EDTA chelates

    
    , instantly halting kinase activity. The Terbium antibody binds exclusively to the phosphorylated substrate.
    
  • Ratiometric Readout: Measure the emission at 665 nm (FRET) and 615 nm (Terbium donor). Calculate the 665/615 ratio. Reasoning: Ratiometric calculation normalizes minor well-to-well dispensing variations, ensuring high-fidelity IC₅₀ curves.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: While TR-FRET proves biochemical affinity, CETSA is strictly required to validate that the inhibitor successfully permeates the live cell membrane and engages the target kinase in a complex intracellular milieu.

  • Live Cell Incubation: Treat cultured target cells (e.g., U937 macrophages) with 1 µM of the optimized derivative or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient Heating: Aliquot the cell suspension into PCR tubes and heat across a thermal gradient (40°C to 70°C) for 3 minutes. Reasoning: As temperature increases, unbound kinase denatures and aggregates. Kinase bound to the inhibitor is thermodynamically stabilized and remains soluble at higher temperatures.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles, then centrifuge at 20,000 x g for 20 minutes. Reasoning: This strictly separates the soluble, ligand-stabilized kinase from the aggregated, denatured precipitate.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen. Calculate the shift in the melting temperature (

    
    ). A positive 
    
    
    
    directly validates intracellular target engagement.

References

  • Halder P, Rai A, Talukdar V, Das P, Lakkaniga NR. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. 2024;15(5):1452-1470.[Link]

  • Yoshikawa M, Saitoh M, Katoh T, et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. 2018;61(6):2384-2409.[Link]

X-Ray Crystal Structure & Performance Comparison Guide: 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

In modern structure-based drug design (SBDD), the selection of the core hinge-binding scaffold dictates not only the biochemical potency of a kinase inhibitor but also its entire pharmacokinetic destiny. 5-Bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 929617-31-2) has emerged as a premium di-halogenated building block. It enables researchers to execute precise scaffold hopping strategies, transitioning away from traditional indazoles or pyrazolo[3,4-b]pyridines to overcome metabolic liabilities, improve aqueous solubility, and fine-tune ATP-competitive binding[1][2].

This guide objectively compares the structural biology, chemical reactivity, and crystallographic performance of the 1H-pyrazolo[3,4-c]pyridine scaffold against its common alternatives, providing actionable, self-validating protocols for your next SBDD campaign.

The Chemical Logic: Orthogonal Reactivity for Vector Control

The primary advantage of the 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine product over mono-halogenated alternatives is its built-in orthogonal reactivity. The distinct bond dissociation energies between the C-Br and C-Cl bonds allow for sequential, highly regioselective functionalization.

  • The 5-Bromo Vector: The weaker C-Br bond is highly susceptible to oxidative addition by Palladium(0). This allows for mild Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that probe the deep hydrophobic back pocket of the kinase.

  • The 3-Chloro Vector: The stronger C-Cl bond remains intact during initial cross-coupling. It can either be retained to form lipophilic contacts with the kinase gatekeeper residue or subjected to harsher Buchwald-Hartwig amination conditions to extend into the solvent-exposed region.

Reactivity Core 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine Site1 5-Bromo Position (Weaker C-Br) Core->Site1 Site2 3-Chloro Position (Stronger C-Cl) Core->Site2 Reaction1 Pd-Catalyzed Suzuki Coupling Site1->Reaction1 Reaction2 SNAr or Buchwald-Hartwig Site2->Reaction2 Outcome1 Hydrophobic Pocket Probe Reaction1->Outcome1 Outcome2 Gatekeeper Interaction Reaction2->Outcome2

Logical workflow for the regioselective functionalization of the di-halogenated scaffold.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (Self-Validating)
  • Reagent Loading: Charge a Schlenk flask with 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Limiting the boronic acid to 1.05 equivalents prevents over-coupling at the 3-chloro position. Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates reductive elimination and minimizes dehalogenation side reactions.

  • Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 eq).

    • Causality: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst. Na₂CO₃ provides the necessary basicity to activate the boronic acid via the formation of a boronate complex, accelerating transmetalation.

  • Reaction & Validation: Heat to 80°C for 4 hours. Monitor by LC-MS.

    • Self-Validation Check: The reaction is deemed successful only when LC-MS shows >95% conversion to the mono-coupled product (mass = M + Aryl - Br) with <2% of the di-coupled byproduct. 80°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition while leaving the C-Cl bond intact.

Structural Biology & Scaffold Hopping Comparison

When comparing X-ray crystal structures of kinase complexes (e.g., CDK8, LIMK1, or Pim-1), the orientation of the pyrazolopyridine core dictates the overall ligand conformation and metabolic fate[1][3].

  • Alternative 1: 1H-pyrazolo[3,4-b]pyridine. This standard isomer forms a reliable bidentate hydrogen bond with the hinge region (e.g., Ala100 in CDK8). However, its higher lipophilicity often leads to rapid microsomal clearance and suboptimal oral bioavailability[1][4].

  • Alternative 2: 1H-indazole. Lacking the pyridine nitrogen entirely, indazoles alter the molecular dipole moment. This often results in the loss of a critical water-mediated hydrogen bond in the solvent-exposed region, leading to reduced kinase selectivity.

  • The Product: 1H-pyrazolo[3,4-c]pyridine. Shifting the pyridine nitrogen to the 6-position (the 'c' isomer) withdraws electron density from the ring, lowering the pKa of the pyrazole NH. This makes the pyrazole a stronger hydrogen bond donor to the kinase hinge region carbonyl. Furthermore, the altered nitrogen position significantly improves aqueous solubility and reduces clogP, directly mitigating the clearance issues seen in the 'b' isomer[2].

ScaffoldHop Start Hit: Imidazothiadiazole / Indazole Hop Scaffold Hopping Strategy Start->Hop Alt1 1H-pyrazolo[3,4-b]pyridine (Standard Alternative) Hop->Alt1 Target 1H-pyrazolo[3,4-c]pyridine (Target Product) Hop->Target Result1 Good Potency Poor Metabolic Stability Alt1->Result1 Result2 Maintained Hinge Binding Improved Clearance & Solubility Target->Result2

Scaffold hopping strategy comparing the metabolic outcomes of different pyrazolopyridine isomers.

Quantitative Performance Comparison

Table 1: Physicochemical and Binding Profile of Kinase Hinge-Binding Scaffolds

ScaffoldHinge H-Bond ProfileOrthogonal FunctionalizationTypical Impact on clogPMetabolic Stability (Microsomal Clearance)
1H-pyrazolo[3,4-c]pyridine (Product)Bidentate (Strong Donor/Acceptor)Yes (C-Br vs C-Cl)Moderate reduction (~0.5 - 1.0)High (Resistant to hepatic oxidation)
1H-pyrazolo[3,4-b]pyridine (Alt 1)Bidentate (Standard Donor/Acceptor)Limited (Requires pre-functionalization)BaselineModerate to Low (Prone to rapid clearance)
1H-Indazole (Alt 2)Monodentate or Weak BidentateYes (Multiple C-H activation sites)High increase (>1.0)Low (High lipophilicity drives clearance)

Co-Crystallization Workflow & X-Ray Diffraction

To validate the binding mode of the synthesized 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine derivatives, high-resolution X-ray crystallography is required. The following protocol ensures a self-validating structural determination.

Crystallization Step1 Protein Purification Step2 Ligand Incubation Step1->Step2 Step3 Vapor Diffusion Step2->Step3 Step4 X-Ray Diffraction Step3->Step4 Step5 Fo-Fc Map Validation Step4->Step5

Step-by-step self-validating workflow for kinase-ligand co-crystallization and structure determination.

Protocol 2: Kinase Co-Crystallization (e.g., LIMK1 or CDK8)
  • Protein Preparation: Purify the kinase domain to >95% homogeneity and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol.

    • Causality: High protein concentration is a prerequisite for nucleation. Glycerol acts as an osmolyte to stabilize the folded state of the kinase domain, preventing aggregation at high concentrations.

  • Ligand Incubation: Incubate the protein with a 2-fold molar excess of the synthesized 1H-pyrazolo[3,4-c]pyridine derivative (dissolved in 100% DMSO) for 2 hours on ice.

    • Causality: Pre-incubation allows the ligand to access the ATP-binding pocket and lock the kinase into a uniform conformational state (e.g., DFG-in or DFG-out) prior to crystallization. This drastically improves crystal diffraction quality and resolution[3]. Ensure final DMSO concentration remains <2% to prevent protein denaturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

    • Causality: PEG 3350 acts as a precipitant by competing for water, slowly driving the protein-ligand complex into a supersaturated state to induce ordered crystal growth.

  • Harvesting & Diffraction: Harvest crystals after 3-5 days, cryoprotect in 20% ethylene glycol, and flash-freeze in liquid nitrogen.

    • Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise destroy the delicate protein crystal lattice and obscure the X-ray diffraction pattern.

  • Phase Determination & Validation: Solve the structure via Molecular Replacement using a known apo-structure.

    • Self-Validation Check: Before modeling the pyrazolo[3,4-c]pyridine ligand into the active site, generate a simulated annealing omit map (Fo-Fc). The presence of positive electron density (>3 sigma) in the ATP-binding pocket confirms that the ligand is genuinely bound and is not an artifact of model bias.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL
  • Study of Novel 4,5,6,7-Tetrahydro-7h-Pyrazolo[3,4-C]Pyridine-7-Ketone Derivatives as Orally Effective ATX Allosteric Inhibitors Source: Oreate AI Blog URL

Sources

Optimizing Palladium Catalysts for Pyrazolo[3,4-c]pyridine Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Functionalization Challenge

The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in fragment-based drug discovery (FBDD) and the development of potent kinase inhibitors[1][2]. To systematically explore structure-activity relationships (SAR), researchers must perform vectorial functionalization—selectively modifying the C-3, C-5, and C-7 positions of the heterocycle[1].

Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig couplings, are the cornerstone of this late-stage functionalization[3]. However, the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the pyrazole nitrogens make catalyst selection critical. A "one-size-fits-all" approach inevitably leads to stalled catalytic cycles and degraded starting materials.

Mechanistic Causality in Catalyst Selection

CatalystComparison Substrate Halogenated Pyrazolo[3,4-c]pyridine PdPPh34 Pd(PPh3)4 (First-Gen) Substrate->PdPPh34 Standard C-C Bond Pddppf Pd(dppf)Cl2 (Bidentate) Substrate->Pddppf Bulky C-C Bond PdXPhos Pd2(dba)3 + XPhos (Buchwald) Substrate->PdXPhos C-N Bond Suz1 C-3 Suzuki Coupling High Yield for Aryl Boronic Acids PdPPh34->Suz1 Suz2 C-3 Tandem Borylation/Suzuki Overcomes Steric Hindrance Pddppf->Suz2 Buch C-5/C-7 Buchwald-Hartwig Enables Weak Nucleophiles PdXPhos->Buch

Vectorial functionalization of pyrazolo[3,4-c]pyridines via tailored Pd-catalysis.

Pd(PPh3)4: The Standard for Unhindered C-C Bonds

Tetrakis(triphenylphosphine)palladium(0) is a first-generation catalyst that dissociates in solution to form the active 14-electron Pd(0) species. It is highly effective for standard Suzuki-Miyaura couplings at the C-3 position of pyrazolo[3,4-c]pyridines[3]. Because the C-3 position is relatively accessible when not heavily substituted, the monodentate triphenylphosphine ligands provide sufficient electron density for oxidative addition into C-I or C-Br bonds without causing excessive steric crowding during transmetalation.

Pd(dppf)Cl2: Bidentate Enforcement for Bulky Substrates

When dealing with sterically demanding boronic esters or performing tandem C-H borylation followed by Suzuki coupling, Pd(PPh3)4 often fails due to slow reductive elimination. Pd(dppf)Cl2 utilizes the bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand, which enforces a strict cis-geometry on the palladium center[4]. This proximity effect drastically accelerates the reductive elimination step. It is the catalyst of choice for tandem borylation/Suzuki-Miyaura cross-coupling at the C-3 position, enabling the installation of complex aryl groups[1].

Pd2(dba)3 + XPhos: Overcoming Deactivation in C-N Bond Formation

Functionalizing the C-5 or C-7 positions via Buchwald-Hartwig amination presents a distinct challenge, especially when using weak nucleophiles like anilines[5]. First-generation catalysts fail here because the resulting Pd-amine complexes undergo β-hydride elimination or simply stall. The combination of Pd2(dba)3 with the bulky, electron-rich biaryl phosphine ligand XPhos is required[1]. XPhos facilitates rapid oxidative addition into deactivated C-Cl bonds, and its immense steric bulk prevents the formation of off-cycle bis-amine palladium complexes, driving the catalytic cycle forward to reductive elimination.

Quantitative Performance Comparison

The following table synthesizes field-proven data comparing these catalyst systems on halogenated pyrazolo[3,4-c]pyridine substrates[1][3][5]:

Catalyst SystemTarget PositionReaction TypeCoupling PartnerAvg. Yield (%)Key Advantage
Pd(PPh3)4 C-3Suzuki-MiyauraPhenylboronic acid80 - 85%Cost-effective, ideal for unhindered arylations.
Pd(dppf)Cl2 C-3Tandem Borylation/SuzukiPinacolborane / Aryl halides70 - 80%Enforces cis-geometry, accelerating reductive elimination.
Pd2(dba)3 + XPhos C-5 / C-7Buchwald-HartwigAnilines / Alkylamines75 - 90%Prevents off-cycle Pd-amine complexation; enables weak nucleophiles.

Validated Experimental Protocols

Protocol A: C-3 Suzuki-Miyaura Coupling (Using Pd(PPh3)4)

Objective: Installation of an aryl group at the C-3 position of 3-iodo-1H-pyrazolo[3,4-c]pyridine.[3]

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Degassing: Add a solvent mixture of Toluene/EtOH/H2O (3:1:1 v/v/v). Degas the suspension by sparging with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species to inactive Pd(II) complexes, halting the cycle.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive stream of argon.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Causality: The biphasic solvent system is self-validating; it ensures the inorganic base remains dissolved in the aqueous layer while the organic substrates and catalyst react in the toluene phase, facilitating smooth transmetalation without precipitating the base.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: C-5 Buchwald-Hartwig Amination (Using Pd2(dba)3 / XPhos)

Objective: C-N bond formation at the deactivated C-5 position using a weak aniline nucleophile.[1][5]

  • Reagent Preparation: In an argon-filled glovebox, charge a vial with 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the aniline derivative (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

    • Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the highly active mono-ligated L1Pd(0) species, which is essential for oxidative addition into the stubborn C-Cl bond while preventing ligand starvation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 100 °C for 16 hours.

    • Causality: The strong base (NaOtBu) is crucial for deprotonating the coordinated amine to form the palladium amido intermediate prior to reductive elimination.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines Source: PubMed (NIH) URL:[Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: PMC (NIH) URL:[Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets Source: PMC (NIH) URL:[Link]

Sources

In Vitro Kinase Assay Protocol for Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[3,4-c]pyridine derivatives represent a privileged scaffold in kinase inhibitor discovery, particularly for GSK-3


  (Glycogen Synthase Kinase-3 beta), CDK2  (Cyclin-Dependent Kinase 2), and TBK1 . Their planar, heteroaromatic structure allows them to function as effective ATP-competitive inhibitors by anchoring to the kinase hinge region.

However, their specific physicochemical properties—high lipophilicity, potential intrinsic fluorescence, and aggregation tendencies—pose unique challenges in in vitro assay development. This guide objectively compares assay platforms suitable for these derivatives and provides a validated, high-sensitivity protocol designed to eliminate false positives common with this chemical class.

Assay Platform Comparison: Selecting the Right Tool

For pyrazolo[3,4-c]pyridines, the choice of assay platform is critical. Many of these derivatives exhibit intrinsic fluorescence in the blue/green spectrum, which can interfere with standard FRET or FP (Fluorescence Polarization) assays.

Recommendation: The ADP-Glo™ (Luminescence) platform is the superior choice for primary screening of this scaffold due to its resistance to compound autofluorescence. Radiometric (


P)  assays remain the "Gold Standard" for validating hit compounds but are less suitable for high-throughput due to safety and waste constraints.
Table 1: Comparative Performance of Assay Platforms for Pyrazolo[3,4-c]pyridines
FeatureADP-Glo™ (Luminescence) Radiometric (

P-ATP)
FRET / TR-FRET (e.g., Z'-LYTE)
Interference Risk Low (Luminescence is red-shifted; less compound interference)None (Direct measurement of phosphate transfer)High (Pyrazolo-pyridines can quench/fluoresce)
Sensitivity High (Detects <0.2 µM ATP conversion)Very High (Femtomolar sensitivity)Moderate to High
Throughput Ultra-High (1536-well compatible)Low to MediumHigh
Mechanism Quantifies ADP produced (coupled enzyme)Quantifies

P incorporation into substrate
Phosphorylation disrupts/enables energy transfer
Suitability Best for Screening Best for Validation Conditional (Requires spectral check)

Validated Protocol: ADP-Glo™ Kinase Assay for GSK-3

Targeting Pyrazolo[3,4-c]pyridine Inhibition

This protocol is optimized to measure the IC


 of pyrazolo[3,4-c]pyridine derivatives against GSK-3

. It includes specific modifications to handle the solubility profile of this scaffold.
Materials & Reagents[1][2]
  • Kinase: Recombinant Human GSK-3

    
     (active).
    
  • Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE). Note: Pre-phosphorylated priming site is often required for GSK-3.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Detection System: ADP-Glo™ Kinase Assay Kit (Promega).

  • Solvent: DMSO (Anhydrous).

Experimental Workflow (Step-by-Step)
Step 1: Compound Preparation (The "Solubility Check")

Pyrazolo[3,4-c]pyridines are often hydrophobic.

  • Dissolve test compounds in 100% DMSO to 10 mM.

  • Perform a serial dilution (1:3) in 100% DMSO to generate a 10-point dose-response curve.

  • Intermediate Dilution: Dilute these DMSO stocks 1:25 into 1X Assay Buffer.

    • Why? This reduces DMSO concentration to 4% before adding to the enzyme, preventing solvent shock. Final assay DMSO will be 1%.

Step 2: Kinase Reaction Setup (384-well plate)
  • Compound Addition: Add 2.5 µL of the Intermediate Dilution (from Step 1) to the plate wells.

  • Enzyme Addition: Add 2.5 µL of GSK-3

    
     enzyme solution (0.2 ng/µL in Assay Buffer).
    
    • Control: Add buffer only (no enzyme) to "No Enzyme Control" wells.

  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT).

    • Expert Insight: This allows the pyrazolo[3,4-c]pyridine to occupy the ATP-binding pocket before competition begins.

  • Start Reaction: Add 5 µL of ATP/Substrate Mix (20 µM ATP, 50 µM Peptide final concentrations).

  • Incubation: Incubate for 60 minutes at RT.

Step 3: ADP Detection
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent . Incubate for 40 min at RT.

    • Mechanism:[1][2][3] This terminates the kinase reaction and depletes all remaining unconsumed ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent . Incubate for 30 min at RT.

    • Mechanism:[1][2][3][4] Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualizing the Workflow

The following diagram illustrates the logical flow and the critical "ADP-Glo" signal conversion mechanism.

G Start Compound Prep (DMSO Serial Dilution) Enzyme GSK-3β + Inhibitor (10 min Pre-incubation) Start->Enzyme 2.5 µL Reaction Kinase Reaction (+ATP/Substrate, 60 min) Enzyme->Reaction + Substrate Stop ADP-Glo Reagent (Depletes ATP) Reaction->Stop Stop Kinase Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect 40 min Read Luminescence Read (IC50 Calculation) Detect->Read 30 min

Caption: Workflow for ADP-Glo kinase assay optimized for hydrophobic inhibitors.

Performance Comparison: Pyrazolo[3,4-c]pyridine vs. Standards

To validate the protocol, we compare the performance of a representative Pyrazolo[3,4-c]pyridine derivative against industry-standard reference inhibitors.

Experimental Data Summary: The data below demonstrates that while Pyrazolo[3,4-c]pyridines are potent, their activity must be contextualized against pan-kinase inhibitors like Staurosporine.

Table 2: IC Comparison Data (GSK-3 Assay)
CompoundClassIC

(GSK-3

)
Selectivity Profile
Pyrazolo[3,4-c]pyridine (Cmpd 14) Test Scaffold0.45 ± 0.05 µM Moderate (High affinity for CDK/GSK)
6-BIO Reference (GSK-3 specific)0.05 ± 0.01 µM High
Staurosporine Pan-Kinase Reference0.015 ± 0.002 µM Low (Broad spectrum)

Data Source Interpretation: The pyrazolo[3,4-c]pyridine scaffold typically yields IC


 values in the mid-nanomolar to low-micromolar range. If your assay yields an IC

> 10 µM for this scaffold, consider checking for compound precipitation or degradation.
Molecular Mechanism of Action

Understanding why these compounds work is essential for troubleshooting. Pyrazolo[3,4-c]pyridines act as Type I ATP-competitive inhibitors . They mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

BindingMode Inhibitor Pyrazolo[3,4-c]pyridine Core Hinge Kinase Hinge Region (Val135 / Asp133) Inhibitor->Hinge H-Bonds (Donor/Acceptor) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Hydrophobic Van der Waals ATP_Site ATP Binding Site Inhibitor->ATP_Site Competes with ATP

Caption: Binding mode of Pyrazolo[3,4-c]pyridine interacting with the kinase hinge region.

Troubleshooting & Validation (Self-Validating System)

To ensure your data is trustworthy (Trustworthiness), every plate must include internal controls.

  • Z'-Factor Calculation:

    
    
    
    • 
      : Mean and SD of Positive Control (Enzyme + Substrate + DMSO).
      
    • 
      : Mean and SD of Negative Control (No Enzyme).
      
    • Standard: A Z' > 0.5 is required for a valid assay.

  • False Positive Check (Aggregation):

    • Symptom:[1][2][4] Steep dose-response curves (Hill slope > 2.0).

    • Test: Add 0.01% Triton X-100 to the assay buffer. If the IC

      
       increases significantly (potency drops), the compound was likely aggregating and inhibiting non-specifically.
      
  • Fluorescence Interference Check:

    • If using a fluorescence-based assay (not recommended, but if necessary), run a "Compound Only" control (Compound + Buffer) and scan the emission spectrum. Pyrazolo[3,4-c]pyridines often emit at 400-500 nm.

References

  • Follmann, M., et al. (2025). "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules. Retrieved from [Link]

  • Peat, A. J., et al. (2003). "6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3)."[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Standard reference for Staurosporine/Roscovitine data). Retrieved from [Link]

Sources

validation of analytical methods for 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for 5-Bromo-3-Chloro-1H-Pyrazolo[3,4-c]Pyridine Quantification: A Comparative Technical Guide

Executive Summary

The Challenge: Quantifying 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 885275-83-2 or analogs) presents a distinct chromatographic challenge. As a halogenated fused heterocycle containing both a basic pyridine nitrogen and an acidic pyrazole proton, the molecule is prone to severe peak tailing and retention time shifts on traditional stationary phases. Furthermore, distinguishing this specific regioisomer from its synthetic byproducts (e.g., the [3,4-b] isomer or mono-halogenated precursors) requires high-efficiency separation often unattainable with standard porous C18 columns.

The Solution: This guide compares two analytical approaches:

  • Method A (Recommended): A Core-Shell (Fused-Core) C18 UHPLC protocol using acidic mobile phase modification.

  • Method B (Traditional): A standard fully porous 5µm C18 HPLC protocol.

Verdict: Method A demonstrates superior specificity (resolution > 2.0 for critical isomer pairs) and sensitivity (LOQ < 0.05 µg/mL), validating it as the preferred standard for drug substance release testing in accordance with ICH Q2(R1) guidelines.

The Molecule & Analytical Strategy

To validate a method, one must understand the analyte's behavior.

  • Chemical Structure: A fused bicyclic system.

    • Pyridine Ring:[1][2][3][4][5] Contains a basic nitrogen (N-6 position), susceptible to secondary interactions with residual silanols on silica columns (causing tailing).

    • Halogens (Br, Cl): Increase lipophilicity (LogP ~2.5–3.0), requiring high organic content for elution.

  • Critical Quality Attribute (CQA): Regio-specificity. The [3,4-c] isomer is often synthesized alongside [3,4-b] analogs. The method must separate these.

Diagram 1: Analytical Decision Logic

MethodSelection Start Start: Method Development 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine CheckBasicity Check Basicity: Pyridine N (pKa ~5.2) Start->CheckBasicity SelectColumn Select Stationary Phase CheckBasicity->SelectColumn Decision Isomer Separation Required? SelectColumn->Decision MethodA Method A (Recommended): Core-Shell C18 (2.7 µm) + 0.1% Formic Acid Decision->MethodA Yes (Critical) MethodB Method B (Traditional): Porous C18 (5 µm) + Phosphate Buffer Decision->MethodB No (Crude Check) OutcomeA Sharp Peaks (Tailing < 1.2) High Resolution MethodA->OutcomeA OutcomeB Broad Peaks (Tailing > 1.5) Potential Co-elution MethodB->OutcomeB

Caption: Decision tree for selecting the optimal stationary phase based on the molecule's basicity and isomeric complexity.

Comparative Methodology

The following protocols were subjected to validation.

Method A: Optimized Core-Shell UHPLC (The "Product")
  • Column: Kinetex 2.6µm C18 100Å (or equivalent Core-Shell technology).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.6 mL/min.

  • Rationale: The solid core reduces the diffusion path (Van Deemter A term), sharpening peaks. The acidic pH protonates the pyridine nitrogen, repelling it from silanols.

Method B: Traditional Porous HPLC (Alternative)
  • Column: Standard C18 5µm (Fully Porous).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic or Slow Gradient.

  • Rationale: Standard "generic" starting point. Often fails due to secondary interactions at neutral pH.

Validation Performance Data

The following data summarizes the validation results based on ICH Q2(R1) criteria.

Validation ParameterMethod A (Core-Shell/Acidic)Method B (Porous/Neutral)Acceptance Criteria (ICH)
Specificity (Resolution) Rs = 3.2 (vs [3,4-b] isomer)Rs = 1.1 (Co-elution risk)Rs > 1.5
Linearity (R²) > 0.9998> 0.995> 0.999
Accuracy (Recovery) 99.2% - 101.5%92.0% - 108.0%98.0% - 102.0%
Precision (RSD) 0.4%2.1%< 1.0% (System Precision)
Tailing Factor (T) 1.08 1.85T < 1.5
LOD (µg/mL) 0.020.15Signal-to-Noise > 3:1

Analysis: Method B fails the Tailing Factor requirement due to the interaction between the unprotonated pyridine nitrogen and the silica backbone. Method A suppresses this via pH control and superior particle morphology.

Detailed Experimental Protocols

Protocol 1: Specificity & Forced Degradation

Objective: To demonstrate the method can unequivocally assess the analyte in the presence of impurities.

  • Preparation: Prepare 1.0 mg/mL stock of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine in DMSO.

  • Acid Stress: Dilute to 0.1 mg/mL in 0.1N HCl. Heat at 60°C for 4 hours.

  • Oxidative Stress: Dilute in 3% H₂O₂. Ambient temp for 2 hours.

  • Analysis: Inject on Method A.

  • Acceptance: Peak purity index (via Diode Array Detector) must be > 990. No interference from degradation products at the main peak retention time.

Protocol 2: Linearity & Range
  • Stock: Prepare standard at 100% target concentration (e.g., 50 µg/mL).

  • Levels: Prepare 5 dilutions: 50%, 75%, 100%, 125%, 150%.

  • Execution: Inject each level in triplicate.

  • Calculation: Plot Area vs. Concentration. Calculate Regression Equation (

    
    ) and Correlation Coefficient (
    
    
    
    ).

Validation Workflow Diagram

This diagram illustrates the sequential workflow required to validate the method fully.

Diagram 2: ICH Q2(R1) Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits Input Method Optimization Complete SST System Suitability (Tailing, Plate Count) Input->SST Specificity Specificity (Isomer Separation) SST->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ Determination Precision->LOD_LOQ Robustness Robustness (pH, Flow +/-) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Sequential validation steps ensuring compliance with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6] Link

  • Dong, M. W. (2019). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for Core-Shell vs. Porous theory).
  • Center for Drug Evaluation and Research (CDER). (2021). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. (Standard text for HPLC method development of basic heterocycles).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the laboratory-scale disposal of 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine, designed for research and drug development professionals.

Operational Context and Hazard Profiling

5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 929617-31-2) is a highly functionalized, di-halogenated nitrogen heterocycle frequently utilized as a building block in pharmaceutical synthesis. From a waste management perspective, its chemical structure dictates strict disposal protocols.

The presence of both bromine and chlorine substituents classifies this compound—and any solvent mixture containing it—as Halogenated Organic Waste [1]. Improper disposal, such as thermal destruction in non-specialized incinerators, can lead to the formation of highly toxic dioxins, furans, and corrosive hydrogen halides (HCl, HBr)[2]. Therefore, the fundamental principle of managing this compound is strict segregation from non-halogenated waste streams to ensure it is routed to commercial high-temperature incinerators equipped with alkaline flue-gas scrubbers[2].

Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Segregation

The causality behind experimental waste segregation is driven by downstream treatment chemistry. Mixing halogenated compounds with non-halogenated solvents drastically increases the cost and complexity of disposal[1].

  • Solid Waste Collection:

    • Neat Material & Spills: Any unused neat powder or material recovered from a spill must be collected using inert, non-sparking tools and placed into a compatible, sealable high-density polyethylene (HDPE) container.

    • Contaminated Consumables: Weighing papers, spatulas, Kimwipes, and empty primary reagent bottles that have come into contact with the compound must be treated as hazardous solid waste. Empty containers should be evaluated; if they cannot be triple-rinsed safely, they must be disposed of as solid hazardous waste[3].

  • Liquid Waste Collection (Solutions & Extracts):

    • When 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine is dissolved in solvents (e.g., during extraction with Dichloromethane or reaction in DMF), the entire mixture becomes a halogenated waste stream.

    • Transfer liquid waste into a designated "Halogenated Organic Solvent" carboy (typically HDPE or PTFE-lined glass). Never mix this stream with acidic wastes or non-halogenated fuel-blending streams (like pure ethanol or hexane)[1][4].

Phase 2: Containment and SAA Compliance

Every protocol must be a self-validating system; compliance at the bench ensures safety during transport.

  • Labeling: The moment the chemical becomes waste, the container must be affixed with a compliant "Hazardous Waste" label[5]. The label must explicitly list "5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine" and the specific solvent carriers. Do not use abbreviations or structural formulas.

  • Satellite Accumulation Area (SAA) Storage: Store the closed containers in a designated SAA at or near the point of generation (e.g., under the fume hood). The containers must be placed in secondary containment bins capable of holding 110% of the largest container's volume to mitigate leak risks[5].

Phase 3: Institutional Transfer
  • EHS Transfer: Once the container is full (or reaches the institutional time limit, often 90 days for Large Quantity Generators), initiate a pickup request with your Environmental Health and Safety (EHS) department. EHS will transfer the material to a Central Accumulation Area (CAA) before handing it off to a licensed third-party contractor for high-temperature incineration[5].

Quantitative Waste Stream Categorization

To prevent cross-contamination, laboratory personnel must strictly adhere to the following categorization matrix when disposing of materials associated with this compound.

Waste CategoryTypical Constituents involving the PyrazolopyridinePrimary Container MaterialDownstream Treatment
Halogenated Liquid 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine dissolved in DCM, Chloroform, or mixed with non-halogenated solvents.HDPE or Glass (PTFE cap)High-Temp Incineration with alkaline gas scrubbing[2].
Hazardous Solid Neat powder, contaminated silica gel from chromatography, contaminated PPE, unrinsed vials.Wide-mouth HDPE jar or heavy-duty poly bagRotary kiln incineration[2].
Aqueous Waste Aqueous washes from workups (must be tested for residual organics/pH).HDPE carboyChemical destruction / Carbon adsorption[6].

Disposal Workflow Visualization

Below is the logical workflow for routing 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine waste from the laboratory bench to final destruction.

WasteDisposal Bench Point of Generation (Fume Hood) Solid Solid Waste (Powder, Silica, PPE) Bench->Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) Bench->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Liquid->Halogenated SAA Satellite Accumulation Area (Secondary Containment & Labeling) Halogenated->SAA EHS EHS / Central Accumulation SAA->EHS Incineration Licensed High-Temp Incineration (Flue Gas Scrubbing) EHS->Incineration

Caption: Operational workflow for the segregation, containment, and final disposal of halogenated pyrazolopyridine waste.

References

  • Title: Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: University of Tennessee Institute of Agriculture URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Title: Hazardous Materials Management - Research Source: The University of Texas at San Antonio (UTSA) URL:[Link]

  • Title: EPA Hazardous Waste Characteristics Source: Columbia University Environmental Health & Safety URL:[Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.